3-Bromo-5-methylthiophene-2-carbaldehyde
Description
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Properties
IUPAC Name |
3-bromo-5-methylthiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIPMYBKNJQSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355998 | |
| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36155-82-5 | |
| Record name | 3-bromo-5-methylthiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocol for the synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process, commencing with the Vilsmeier-Haack formylation of 2-methylthiophene, followed by the regioselective bromination of the resulting aldehyde.
I. Synthesis Overview
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: Vilsmeier-Haack Formylation of 2-Methylthiophene. 2-Methylthiophene is formylated using a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 5-methylthiophene-2-carbaldehyde. This reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems.
-
Step 2: Regioselective Bromination. The intermediate, 5-methylthiophene-2-carbaldehyde, undergoes electrophilic bromination. The directing effects of the methyl and aldehyde groups on the thiophene ring guide the bromine atom to the 3-position, affording the target compound, this compound. N-Bromosuccinimide (NBS) is a suitable brominating agent for this transformation.
II. Quantitative Data Summary
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Reaction Conditions for Step 1 - Vilsmeier-Haack Formylation
| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass | Role |
| 2-Methylthiophene | 98.17 | 1.019 | 1.0 equiv. | Variable | Starting Material |
| Phosphorus oxychloride (POCl₃) | 153.33 | 1.645 | 1.1 equiv. | Variable | Vilsmeier Reagent Component |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Excess | Variable | Vilsmeier Reagent Component & Solvent |
| Dichloromethane (DCM) | 84.93 | 1.326 | - | Variable | Solvent |
| Reaction Temperature | - | - | - | 0-25 °C | Reaction Condition |
| Reaction Time | - | - | - | Several hours | Reaction Condition |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Physical Form | ||
| 5-Methylthiophene-2-carbaldehyde | 126.18 | Variable | Yellow to brown liquid |
Table 2: Reagents and Reaction Conditions for Step 2 - Bromination
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount (moles) | Mass | Role |
| 5-Methylthiophene-2-carbaldehyde | 126.18 | 1.0 equiv. | Variable | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 equiv. | Variable | Brominating Agent |
| Acetic Acid | 60.05 | - | Variable | Solvent |
| Reaction Temperature | - | - | Room Temperature | Reaction Condition |
| Reaction Time | - | - | Several hours | Reaction Condition |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Physical Form | |
| This compound | 205.08 | Variable | Solid |
III. Experimental Protocols
Step 1: Synthesis of 5-Methylthiophene-2-carbaldehyde via Vilsmeier-Haack Reaction
Methodology:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) as the solvent is cooled to 0 °C in an ice bath. Phosphorus oxychloride (POCl₃, 1.1 equivalents) is added dropwise to the cooled DMF, ensuring the temperature is maintained below 10 °C. The mixture is stirred for an additional 30-60 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.
-
Formylation: 2-Methylthiophene (1.0 equivalent) is dissolved in a minimal amount of dichloromethane (DCM). This solution is then added dropwise to the prepared Vilsmeier reagent, maintaining the reaction temperature between 10-20 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The neutralized mixture is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation or column chromatography on silica gel to afford 5-methylthiophene-2-carbaldehyde as a yellow to brown liquid.
Step 2: Synthesis of this compound
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, 5-methylthiophene-2-carbaldehyde (1.0 equivalent) is dissolved in glacial acetic acid.
-
Bromination: N-Bromosuccinimide (NBS, 1.05 equivalents) is added portion-wise to the solution at room temperature. The reaction mixture is stirred at room temperature for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC to determine the consumption of the starting material.
-
Work-up and Purification: Upon completion of the reaction, the mixture is poured into water and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.
IV. Visualization of Synthesis Workflow
The following diagram illustrates the two-step synthesis protocol.
Caption: Synthetic pathway for this compound.
Technical Guide: 3-Bromo-5-methylthiophene-2-carbaldehyde
CAS Number: 36155-82-5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 3-Bromo-5-methylthiophene-2-carbaldehyde, a key intermediate in the synthesis of various organic compounds with significant applications in medicinal chemistry and materials science. This document details its physicochemical properties, experimental protocols for its synthesis and subsequent reactions, and its role as a versatile building block in the development of novel therapeutic agents.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize its known properties and provide estimated values based on structurally related compounds.
Table 1: General and Calculated Properties of this compound
| Property | Value | Source |
| CAS Number | 36155-82-5 | - |
| Molecular Formula | C₆H₅BrOS | - |
| Molecular Weight | 205.07 g/mol | - |
| IUPAC Name | This compound | - |
| SMILES | CC1=CC(=C(S1)C=O)Br | - |
| InChI | InChI=1S/C6H5BrOS/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 | - |
Table 2: Estimated Physical Properties
| Property | Estimated Value | Notes |
| Appearance | Pale yellow to brown solid or oil | Based on similar brominated thiophene aldehydes. |
| Boiling Point | > 200 °C at 760 mmHg | Estimated based on the boiling points of 5-bromothiophene-2-carbaldehyde (105-107 °C at 11 mmHg) and 5-methyl-2-thiophenecarboxaldehyde (114 °C at 25 mmHg). |
| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature. |
| Density | ~1.6 g/cm³ | Estimated based on the density of 5-bromothiophene-2-carbaldehyde (1.607 g/mL at 25 °C). |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF, ethyl acetate). Insoluble in water. | General solubility for similar organic compounds. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the regioselective bromination of 5-methylthiophene-2-carbaldehyde using N-bromosuccinimide (NBS). The electron-donating methyl group at the 5-position and the electron-withdrawing aldehyde group at the 2-position direct the bromination to the 3-position.
Reaction Scheme:
Materials:
-
5-methylthiophene-2-carbaldehyde
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve 5-methylthiophene-2-carbaldehyde (1.0 eq) in anhydrous chloroform or acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups, providing a pathway to a diverse range of complex molecules with potential biological activity.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., toluene/water, dioxane/water, or ethanol)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-(Aryl)-5-methylthiophene-2-carbaldehyde.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis and subsequent Suzuki-Miyaura coupling of this compound.
Caption: Workflow for the Synthesis of this compound.
Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling Reaction.
References
Technical Guide: Physical and Chemical Properties of 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-5-methylthiophene-2-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. This document consolidates key data on its physical characteristics, provides a detailed experimental protocol for a fundamental analytical procedure, and contextualizes its relevance as a building block in the development of novel therapeutic agents.
Core Physical Properties
This compound is a substituted thiophene that presents as a light yellow to yellow solid at standard conditions. Its core structure, featuring a thiophene ring functionalized with bromo, methyl, and carbaldehyde groups, makes it a versatile intermediate in synthetic chemistry.
Quantitative Data Summary
The table below summarizes the key physical and chemical properties of this compound. It is important to note that some of the presented data are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrOS | [1] |
| Molecular Weight | 205.07 g/mol | [1] |
| Melting Point | 50-51 °C (hexane) | |
| Boiling Point | 263.7 ± 35.0 °C (Predicted) | |
| Density | 1.666 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Light yellow to yellow solid | |
| Solubility | Thiophene and its derivatives are generally insoluble in water but soluble in many organic solvents such as ethanol, ether, benzene, and toluene.[1][2] | |
| Storage Conditions | -20°C, sealed storage, away from moisture |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following section details a standard experimental protocol for determining the melting point of a solid organic compound like this compound.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.
Objective: To determine the melting point range of a solid organic compound using a capillary tube method with a melting point apparatus.[3]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
The solid organic compound to be analyzed
-
Thermometer
Procedure:
-
Sample Preparation:
-
Place a small amount of the dry solid sample on a clean, dry surface.[4]
-
Using a spatula, crush the solid into a fine powder with a mortar and pestle.[5]
-
Dip the open end of a capillary tube into the powdered sample.[3]
-
Gently tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 1-2 mm high.[4][5]
-
-
Measurement:
-
Insert the capillary tube into the sample holder of the melting point apparatus.[3]
-
Set the heating rate to a rapid setting (e.g., 10°C/minute) to quickly approach the expected melting point.[3]
-
Once the temperature is within approximately 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[3]
-
Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).[3]
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in the designated glass waste container.
-
For high accuracy, repeat the measurement with a fresh sample to ensure consistency.
-
Synthesis and Chemical Reactivity
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic route to this compound, starting from 2-methylthiophene. This workflow is based on common synthetic transformations in thiophene chemistry.
Relevance in Drug Discovery and Development
For professionals in drug development, substituted thiophenes are a class of heterocyclic compounds with significant therapeutic potential. The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in medicinal chemistry.
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including acting as anticancer agents.[7] Specifically, 3-bromothiophene derivatives serve as crucial intermediates in the synthesis of important pharmaceuticals. For instance, they are key building blocks for antiplatelet drugs like Ticlopidine and Clopidogrel, as well as for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The reactivity of the bromine atom allows for its use in cross-coupling reactions, such as the Suzuki reaction, to introduce aryl substituents and build molecular complexity, leading to the discovery of novel compounds with potential cytotoxic properties against cancer cell lines.[7]
The presence of the aldehyde group in this compound provides a reactive handle for further chemical modifications, such as the synthesis of chalcones, which have also shown promise as anticancer agents.[7] This makes the title compound a valuable starting material for the synthesis of libraries of new chemical entities for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. CN102993163A - Synthesis method of 3-methylthiophene-2-aldehyde - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
3-Bromo-5-methylthiophene-2-carbaldehyde molecular structure
An In-depth Technical Guide to 3-Bromo-5-methylthiophene-2-carbaldehyde
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, a heterocyclic building block of interest to researchers in organic synthesis, medicinal chemistry, and materials science.
This compound is a substituted thiophene carrying a bromo group at position 3, a methyl group at position 5, and a formyl (aldehyde) group at position 2. The planar, aromatic thiophene ring is a key pharmacophore in many pharmaceutical compounds, and its functionalization allows for diverse chemical modifications.
Spectroscopic Profile of 3-Bromo-5-methylthiophene-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Bromo-5-methylthiophene-2-carbaldehyde (CAS No: 36155-82-5). The information presented herein is crucial for the unequivocal identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure and Properties
IUPAC Name: this compound Molecular Formula: C₆H₅BrOS Molecular Weight: 205.07 g/mol Canonical SMILES: CC1=CC(=C(S1)C=O)Br InChI Key: ZKIPMYBKNJQSKR-UHFFFAOYSA-N
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: Specific quantitative spectroscopic data for this compound was not available in the performed searches. The tables are presented as a template for data population upon experimental acquisition.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible acquisition of spectroscopic data. The following are generalized yet detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining ¹H and ¹³C NMR spectra of substituted thiophenes is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
For analyzing aromatic aldehydes like this compound, the following Attenuated Total Reflectance (ATR)-FTIR protocol is commonly used:
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the wavenumbers of the significant absorption bands. The characteristic C=O stretching of an aromatic aldehyde is expected in the range of 1710-1685 cm⁻¹. Aldehydic C-H stretching bands are typically observed around 2850 and 2750 cm⁻¹.[1]
-
Mass Spectrometry (MS)
Mass spectrometry for halogenated organic compounds can be performed using the following general protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) is a common inlet system. For less volatile or thermally labile compounds, Direct Infusion or Liquid Chromatography (LC) can be used.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Analysis:
-
Identify the molecular ion peak (M⁺). Due to the presence of bromine, a characteristic M+2 peak with nearly equal intensity to the M⁺ peak is expected, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
References
A Technical Guide to the Solubility of 3-Bromo-5-methylthiophene-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-methylthiophene-2-carbaldehyde in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this compound, this document infers its solubility profile based on structurally related molecules and fundamental principles of organic chemistry. Furthermore, it offers detailed experimental protocols for determining both qualitative and quantitative solubility, essential for applications in synthetic chemistry, purification, and formulation development.
Introduction
This compound is a substituted thiophene derivative with potential applications as a building block in the synthesis of pharmaceuticals and other functional organic materials. Understanding its solubility in various organic solvents is a critical first step for its effective use in reaction chemistry, purification processes like recrystallization, and formulation for biological screening. The polarity of the molecule, influenced by the bromine atom, the aldehyde group, and the methyl-substituted thiophene ring, dictates its interaction with different solvents.
Inferred Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | The polar aldehyde group will interact favorably with these solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The aldehyde group can act as a hydrogen bond acceptor. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble to Very Soluble | "Like dissolves like" principle; the bromo-substituent enhances solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity of these solvents is suitable for dissolving the compound. |
| Aromatic | Toluene, Xylene | Soluble | The aromatic thiophene ring will have favorable interactions. |
| Non-polar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes. |
| Aqueous | Water | Insoluble | The hydrophobic thiophene ring and methyl group, along with the bromine atom, will dominate over the polarity of the aldehyde group, leading to poor water solubility. |
Experimental Protocols for Solubility Determination
For precise applications, experimental determination of solubility is essential. The following protocols provide methods for both qualitative and quantitative assessment.
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution.
-
Record the observations for each solvent tested.
This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials with screw caps
-
Analytical balance
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve using HPLC or UV-Vis by plotting the analytical response versus concentration.
-
Add an excess amount of this compound to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a constant temperature shaker bath. Allow the mixture to equilibrate for 24-48 hours. The time required for equilibration may need to be determined experimentally.
-
After equilibration, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted solution using the calibrated HPLC or UV-Vis method to determine the concentration of the dissolved compound.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for selecting an appropriate solvent system for a given application based on solubility data.
Caption: Solvent selection workflow based on solubility.
Conclusion
While direct quantitative solubility data for this compound is scarce, a reliable qualitative profile can be inferred from its structural analogs. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. This information is fundamental for the successful application of this compound in research and development, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to perform their own solubility tests to obtain data specific to their experimental conditions and purity of the compound.
References
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 3-Bromo-5-methylthiophene-2-carbaldehyde. This versatile heterocyclic building block is of significant interest in medicinal chemistry and materials science. The aldehyde group serves as a primary site for a wide array of chemical transformations, enabling the synthesis of diverse molecular architectures. This document details key reactions, presents quantitative data from analogous systems, provides representative experimental protocols, and illustrates reaction pathways and workflows.
Core Reactivity: The Electrophilic Nature of the Aldehyde
The chemistry of this compound is dominated by the electrophilic character of the aldehyde carbon. The electron-withdrawing thiophene ring, further influenced by the inductive effect of the bromine atom, enhances the partial positive charge on the carbonyl carbon. This makes it highly susceptible to nucleophilic attack, which is the foundational step for most of its characteristic reactions. The general reactivity can be categorized into several key transformations, including condensation, reduction, oxidation, and addition of organometallic reagents.
Condensation Reactions: Formation of C=C and C=N Bonds
Condensation reactions are a cornerstone of synthetic chemistry, providing powerful methods for carbon-carbon and carbon-nitrogen double bond formation. The aldehyde group of this compound readily participates in these transformations.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically in the presence of a weak base like piperidine or an alkali hydroxide.[1][2] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are valuable intermediates.[3]
Table 1: Representative Conditions for Knoevenagel Condensation of Thiophene Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Thiophenecarboxaldehyde | Cyanoacetic Acid | KOH (20) | Water | 75 (Microwave) | 20 min | >95 | [3] |
| 3-Methyl-2-thiophenecarboxaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | - | 90 | [3] |
| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [3] |
Experimental Protocol: Representative Knoevenagel Condensation
This protocol is adapted for this compound based on established procedures for similar thiophene aldehydes.[3]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq.) in ethanol (approx. 0.5 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the α,β-unsaturated product.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated electrophilic substitution reactions of 3-Bromo-5-methylthiophene-2-carbaldehyde, a substituted thiophene with significant potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of electrophilic aromatic substitution on thiophene derivatives to predict reactivity and regioselectivity. Detailed theoretical analysis, plausible experimental protocols adapted from analogous systems, and predictive data are presented to guide synthetic strategies. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and derivatization of novel thiophene-based compounds.
Introduction: The Thiophene Core in Drug Discovery and Materials Science
Thiophene and its derivatives are privileged heterocyclic scaffolds frequently incorporated into the core structures of numerous pharmaceuticals and functional organic materials. The thiophene ring system is valued for its unique electronic properties and its ability to engage in a variety of chemical transformations. Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of thiophenes, allowing for the introduction of a wide array of substituents that can modulate the biological activity, photophysical properties, and material characteristics of the resulting compounds. This compound represents a versatile starting material, featuring multiple functional groups that can be strategically manipulated. Understanding its behavior in electrophilic substitution reactions is crucial for unlocking its full synthetic potential.
Reactivity and Regioselectivity of this compound
The outcome of electrophilic substitution on the this compound ring is governed by the interplay of the electronic effects of the existing substituents. The thiophene ring is inherently electron-rich and more reactive towards electrophiles than benzene.[1] However, the substituents on the ring significantly influence this reactivity and direct the position of the incoming electrophile.
-
-CHO (Carbaldehyde) group at C2: This is a strong electron-withdrawing group and therefore deactivates the thiophene ring towards electrophilic attack.
-
-Br (Bromo) group at C3: Halogens are deactivating groups due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.
-
-CH3 (Methyl) group at C5: This is an electron-donating group, which activates the thiophene ring and directs incoming electrophiles to the ortho and para positions.
The sole available position for electrophilic substitution on the thiophene ring of this compound is the C4 position . The directing effects of the substituents converge on this position, making it the anticipated site of reaction.
Predicted Electrophilic Substitution Reactions and Experimental Protocols
While specific experimental data for this compound is scarce, the following sections outline plausible protocols for common electrophilic substitution reactions, adapted from literature on structurally related thiophenes.
Nitration
Direct nitration of substituted thiophenes can sometimes lead to complex mixtures of products or decomposition.[2] A mild nitrating agent would be recommended to selectively introduce a nitro group at the C4 position.
Predicted Reaction: Introduction of a nitro group (-NO2) at the C4 position.
Table 1: Predicted Outcome of Nitration
| Electrophile | Reagents | Predicted Major Product | Potential Byproducts/Challenges |
| Nitronium ion (NO₂⁺) | Acetyl nitrate or mild nitrating agent | 3-Bromo-5-methyl-4-nitrothiophene-2-carbaldehyde | Oxidation of the aldehyde, ring opening, formation of isomers |
Experimental Protocol (Adapted from the nitration of substituted benzodioxoles): [3]
-
Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nitrating Agent: Slowly add a pre-cooled solution of acetyl nitrate (prepared from acetic anhydride and nitric acid) or another mild nitrating agent dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Halogenation
Introduction of a second halogen atom (chlorine, bromine, or iodine) is anticipated to occur at the C4 position.
Predicted Reaction: Introduction of a halogen (-Cl, -Br, -I) at the C4 position.
Table 2: Predicted Outcome of Halogenation
| Electrophile | Reagents | Predicted Major Product | Potential Byproducts/Challenges |
| Cl⁺ | N-Chlorosuccinimide (NCS) in acetic acid | 4-Chloro-3-bromo-5-methylthiophene-2-carbaldehyde | Over-halogenation is unlikely |
| Br⁺ | N-Bromosuccinimide (NBS) in acetic acid | 3,4-Dibromo-5-methylthiophene-2-carbaldehyde | |
| I⁺ | N-Iodosuccinimide (NIS) in acetic acid | 3-Bromo-4-iodo-5-methylthiophene-2-carbaldehyde | Reversibility of iodination |
Experimental Protocol (Adapted from the halogenation of alkylthiophenes): [4]
-
Setup: Dissolve this compound in a suitable solvent such as glacial acetic acid or a chlorinated solvent.
-
Reagent Addition: Add the halogenating agent (NCS, NBS, or NIS) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Workup: Pour the reaction mixture into water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with sodium thiosulfate solution (for bromination and iodination) and brine, dry, and concentrate. Purify by recrystallization or column chromatography.
Sulfonation
Sulfonation is expected to introduce a sulfonic acid group at the C4 position.
Predicted Reaction: Introduction of a sulfonic acid group (-SO3H) at the C4 position.
Table 3: Predicted Outcome of Sulfonation
| Electrophile | Reagents | Predicted Major Product | Potential Byproducts/Challenges |
| SO₃ | Fuming sulfuric acid | 3-Bromo-2-formyl-5-methylthiophene-4-sulfonic acid | Charring or decomposition |
Experimental Protocol (General Procedure):
-
Setup: Carefully add this compound to fuming sulfuric acid at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours.
-
Workup: Pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by filtration and wash with cold water. The product may be isolated as a salt.
Friedel-Crafts Acylation
The deactivated nature of the thiophene ring in the substrate may render Friedel-Crafts acylation challenging under standard Lewis acid conditions.[5] More reactive acylating agents or stronger catalysts might be required.
Predicted Reaction: Introduction of an acyl group (-COR) at the C4 position.
Table 4: Predicted Outcome of Friedel-Crafts Acylation
| Electrophile | Reagents | Predicted Major Product | Potential Byproducts/Challenges |
| Acylium ion (RCO⁺) | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | 4-Acyl-3-bromo-5-methylthiophene-2-carbaldehyde | Low reactivity, potential for complexation with the aldehyde |
Experimental Protocol (General Procedure): [6]
-
Setup: Suspend the Lewis acid (e.g., aluminum chloride) in a dry, inert solvent (e.g., dichloromethane or carbon disulfide).
-
Reagent Addition: Add the acyl chloride or anhydride to the suspension at 0 °C.
-
Substrate Addition: Add a solution of this compound in the same solvent dropwise.
-
Reaction: Stir the mixture at room temperature or with heating until the reaction is complete.
-
Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Purification: Separate the organic layer, wash, dry, and concentrate. Purify the product by chromatography or recrystallization.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a milder method for formylation.[7][8][9] Given that the substrate is already an aldehyde, this reaction is not applicable for introducing another formyl group. However, it is a key electrophilic substitution reaction for thiophenes in general.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for performing and analyzing the electrophilic substitution reactions described.
Conclusion and Future Directions
This technical guide provides a theoretical framework for investigating the electrophilic substitution reactions of this compound. Based on established principles, electrophilic attack is predicted to occur exclusively at the C4 position. The provided experimental protocols, adapted from related systems, offer a starting point for the synthesis of novel derivatives. It is crucial to emphasize that these are predictive analyses, and experimental validation is necessary to confirm the reactivity and optimize reaction conditions. Future work should focus on the systematic experimental investigation of these reactions to build a comprehensive empirical dataset for this versatile building block. Such studies will undoubtedly accelerate the application of this compound in the development of new therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthetic Routes of Functionalized Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a bioisosteric analog to the benzene ring.[1] The synthesis of functionalized thiophenes is, therefore, a critical endeavor in the development of novel therapeutics and advanced materials.[2] This technical guide provides an in-depth review of the core synthetic routes to these versatile heterocycles, presenting detailed experimental protocols, comparative data, and visual workflows to aid in synthetic strategy and execution.
I. Classical Ring-Forming Reactions: Building the Thiophene Core
Traditional methods for thiophene synthesis focus on the construction of the heterocyclic ring from acyclic precursors. These well-established reactions offer robust pathways to a variety of substituted thiophenes.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent condensation that provides a straightforward and efficient route to polysubstituted 2-aminothiophenes.[3] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4]
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, triethylamine, piperidine) (0.1-1.0 eq)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound, the active methylene nitrile, and elemental sulfur in a suitable solvent.
-
Add the base to the mixture.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration, wash with a cold solvent (e.g., ethanol), and dry.
-
If no precipitate forms, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-Bromo-5-methylthiophene-2-carbaldehyde in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of a wide array of substituted thiophene derivatives, which are prominent scaffolds in medicinal chemistry and materials science.
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[1][2] This methodology is favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of its starting materials.[3]
General Reaction Scheme
The Suzuki coupling of this compound with an aryl or heteroaryl boronic acid yields the corresponding 3-aryl-5-methylthiophene-2-carbaldehyde. The general transformation is depicted below:
Scheme 1: Suzuki-Miyaura Coupling of this compound
Data Presentation: Reaction Parameters and Yields
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for structurally related brominated thiophene aldehydes and other thiophene derivatives, providing a strong predictive framework for reaction optimization.
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O (4:1) | 85-90 | 12 | Moderate to Excellent |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 25-76[4] |
| 4,5-Dibromothiophene-2-carboxaldehyde | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (6:1) | 90 | 12 | Good[5] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Low to Moderate[6] |
| 5-Bromothiophene-2-carboxylate | Arylboronic acids | Pd(PPh₃)₄ | - | 1,4-Dioxane/H₂O (4:1) | 90 | - | 65-80.2[3] |
Experimental Protocols
The following protocols are based on established procedures for Suzuki coupling reactions of similar brominated thiophene substrates.[4][5] Optimization may be necessary for specific coupling partners.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust and widely applicable method for the Suzuki coupling of aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 3 mol%).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-methylthiophene-2-carbaldehyde.
Protocol 2: Alternative Conditions using Pd(dppf)Cl₂
This protocol utilizes a different palladium catalyst which can be effective for challenging substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (1-3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: Tetrahydrofuran (THF)/Water (5:1) or 1,4-Dioxane
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and cesium carbonate (2.5 equivalents).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (e.g., 2 mol%).
-
Add the degassed solvent (e.g., THF and water, 5:1 ratio).
-
Heat the reaction mixture to 80-90°C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
The following diagram outlines the typical laboratory workflow for performing a Suzuki coupling reaction.
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
Synthesis of Bio-active Heterocyclic Compounds from 3-Bromo-5-methylthiophene-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds using 3-Bromo-5-methylthiophene-2-carbaldehyde as a versatile starting material. The protocols described herein are foundational for the development of novel compounds with potential therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents.
Introduction
This compound is a key building block in synthetic organic and medicinal chemistry. Its reactive aldehyde group and the bromine atom at a strategic position on the thiophene ring allow for a diverse range of chemical transformations. These include palladium-catalyzed cross-coupling reactions, condensation reactions, and multicomponent cyclizations, leading to the formation of a variety of fused and substituted heterocyclic systems. Thiophene-containing heterocycles are of significant interest due to their prevalence in many biologically active compounds and approved drugs.[1][2][3] This document outlines key synthetic strategies to leverage the reactivity of this compound for the synthesis of novel chemical entities for drug discovery and development.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom on the thiophene ring of the starting material is amenable to both Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, and alkynyl substituents.
A. Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Thiophenes
The Suzuki-Miyaura coupling allows for the synthesis of 3-aryl-5-methylthiophene-2-carbaldehydes. These compounds can serve as intermediates for the synthesis of more complex heterocyclic systems with potential biological activities.[4][5][6][7]
Experimental Protocol: Synthesis of 5-Methyl-3-(phenyl)thiophene-2-carbaldehyde
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add deoxygenated 1,4-dioxane (8 mL) and deoxygenated water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Data Presentation: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | 5-Methyl-3-(phenyl)thiophene-2-carbaldehyde | 85-95 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-methylthiophene-2-carbaldehyde | 80-90 |
| 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-5-methylthiophene-2-carbaldehyde | 82-92 |
Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[4]
B. Sonogashira Coupling for the Synthesis of Alkynyl-Substituted Thiophenes
The Sonogashira coupling enables the introduction of a terminal alkyne at the 3-position of the thiophene ring, yielding 3-alkynyl-5-methylthiophene-2-carbaldehydes. These compounds are valuable precursors for various cyclization reactions to form fused heterocyclic systems.[8][9][10][11]
Experimental Protocol: Synthesis of 5-Methyl-3-(phenylethynyl)thiophene-2-carbaldehyde
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Data Presentation: Representative Yields for Sonogashira Coupling
| Terminal Alkyne | Product | Representative Yield (%) |
| Phenylacetylene | 5-Methyl-3-(phenylethynyl)thiophene-2-carbaldehyde | 70-85 |
| Trimethylsilylacetylene | 5-Methyl-3-((trimethylsilyl)ethynyl)thiophene-2-carbaldehyde | 75-90 |
| 1-Hexyne | 5-Methyl-3-(hex-1-yn-1-yl)thiophene-2-carbaldehyde | 65-80 |
Note: Yields are based on analogous reactions reported in the literature and may vary.[9][12]
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
II. Condensation and Cyclization Reactions for Heterocycle Synthesis
The aldehyde functionality of this compound is a versatile handle for constructing a variety of heterocyclic rings through condensation and subsequent cyclization reactions.
A. Knoevenagel Condensation
The Knoevenagel condensation with active methylene compounds provides α,β-unsaturated products that are key intermediates for further transformations.[3][5][13][14][15][16][17][18][19][20]
Experimental Protocol: Synthesis of (E)-2-(3-Bromo-5-methylthiophen-2-yl)-3-cyanoprop-2-enenitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Cold water
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, if a precipitate has formed, filter the solid and wash with cold ethanol.
-
If no precipitate forms, acidify the reaction mixture with 1 M HCl to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
-
Data Presentation: Representative Yields for Knoevenagel Condensation
| Active Methylene Compound | Product | Representative Yield (%) |
| Malononitrile | (E)-2-(3-Bromo-5-methylthiophen-2-yl)-3-cyanoprop-2-enenitrile | >90 |
| Ethyl cyanoacetate | (E)-Ethyl 2-cyano-3-(3-bromo-5-methylthiophen-2-yl)acrylate | 85-95 |
| Diethyl malonate | Diethyl 2-((3-bromo-5-methylthiophen-2-yl)methylene)malonate | 80-90 |
Note: Yields are based on analogous reactions and may vary.[20]
Mechanism of Knoevenagel Condensation
B. Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are an important class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][4][6][13][15][17][21][22][23][24][25] They can be synthesized from the Knoevenagel condensation product of this compound and an active methylene compound, followed by cyclization.
Experimental Protocol: Synthesis of 4-Amino-5-bromo-7-methylthieno[2,3-d]pyrimidine-6-carbonitrile
This protocol is a conceptual adaptation based on multi-step syntheses involving similar precursors.
-
Step 1: Knoevenagel Condensation (as described in II.A with malononitrile).
-
Step 2: Cyclization with Guanidine.
-
Materials:
-
(E)-2-(3-Bromo-5-methylthiophen-2-yl)-3-cyanoprop-2-enenitrile (from Step 1)
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add guanidine hydrochloride and stir for 30 minutes.
-
Add the product from the Knoevenagel condensation.
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and neutralize with acetic acid.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure thieno[2,3-d]pyrimidine.
-
-
III. Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step.
A. Hantzsch Pyridine Synthesis for Thieno[2,3-b]pyridines
The Hantzsch pyridine synthesis can be adapted to use this compound as the aldehyde component to construct thieno[2,3-b]pyridine derivatives. These scaffolds have shown potential as anticancer agents.[8][14][26][27][28][29][30]
Experimental Protocol: Synthesis of Diethyl 4-(3-bromo-5-methylthiophen-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol) in ethanol (15 mL).
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Filter the solid product and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine derivative using an oxidizing agent like nitric acid or manganese dioxide if desired.
-
Logical Relationship for Hantzsch Pyridine Synthesis
IV. Biological Significance and Potential Applications
The heterocyclic scaffolds synthesized from this compound are of significant interest in drug discovery.
-
Thieno[2,3-d]pyrimidines: This class of compounds has been extensively studied and has demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][4][6][13][15][17][21][22][23][24][25] The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[13]
-
Thieno[2,3-b]pyridines: These compounds have emerged as promising anticancer agents.[8][14][26][27][28][29][30] Studies have shown their ability to inhibit cancer cell proliferation and motility, and to induce apoptosis.[27] Some derivatives have also been investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), which could enhance the efficacy of certain chemotherapeutic agents.[26]
-
Substituted Thiophenes: Simple substituted thiophenes, such as those obtained from Suzuki and Sonogashira couplings, also exhibit a range of biological activities, including antimicrobial and antioxidant effects.[16][31][32][33][34]
Potential Signaling Pathway Modulation by Thieno-pyrimidines (General)
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis of novel derivatives for potential applications in drug discovery and materials science. The rich chemistry of the thiophene scaffold, combined with the strategic placement of reactive functional groups on the starting material, opens up numerous possibilities for the generation of diverse chemical libraries for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity - ProQuest [proquest.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 12. chembk.com [chembk.com]
- 13. Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of new thieno [2,3-d]pyrimidine-2,4(1H,3H)-diones with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 19. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. thepharmajournal.com [thepharmajournal.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. [PDF] Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety | Semantic Scholar [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. mdpi.com [mdpi.com]
- 32. tandfonline.com [tandfonline.com]
- 33. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 34. researchgate.net [researchgate.net]
3-Bromo-5-methylthiophene-2-carbaldehyde: A Versatile Building Block for Advanced Organic Electronics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Bromo-5-methylthiophene-2-carbaldehyde is a functionalized heterocyclic compound that holds significant potential as a versatile building block for the synthesis of novel organic electronic materials. Its unique molecular architecture, featuring a reactive aldehyde group, a polymerizable bromine atom, and a methyl group on a thiophene ring, offers multiple avenues for chemical modification. These features allow for the strategic design of conjugated polymers and small molecules with tailored optoelectronic properties for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The aldehyde functionality provides a handle for post-polymerization modification or for the synthesis of complex monomeric structures, while the bromo- and methyl-substituted thiophene core can be exploited to tune the electronic energy levels, solubility, and morphology of the resulting materials.
While direct polymerization of this compound is not extensively documented in peer-reviewed literature for organic electronic applications, its structural motifs are present in a variety of high-performance organic semiconductors. The protocols and data presented herein are based on established methodologies for closely related thiophene-based building blocks and serve as a comprehensive guide for researchers looking to explore the potential of this compound in organic electronics.
Key Applications and Methodologies
The primary application of thiophene-based building blocks like this compound in organic electronics is in the synthesis of donor-acceptor (D-A) conjugated copolymers. In these systems, the electron-rich thiophene unit serves as the donor, while it is copolymerized with an electron-accepting monomer. This D-A architecture is crucial for tuning the HOMO/LUMO energy levels and the optical bandgap of the resulting polymer, which are key parameters governing device performance.
Common polymerization techniques for synthesizing such copolymers from brominated thiophene derivatives include Stille and Suzuki cross-coupling reactions. The aldehyde group on the thiophene ring can be challenging to work with directly in some polymerization reactions as it can interfere with the catalyst. Therefore, it is often protected as an acetal during the polymerization and deprotected afterward.
Logical Workflow for Polymer Synthesis and Device Fabrication
The following diagram illustrates a typical workflow for the synthesis of a donor-acceptor copolymer using a thiophene-based building block and its subsequent fabrication into an organic field-effect transistor.
Caption: General workflow for the synthesis of a functionalized thiophene-based polymer and its application in OFETs.
Data Presentation: Properties of Thiophene-Based Donor-Acceptor Copolymers
The following table summarizes typical optoelectronic properties of donor-acceptor copolymers synthesized from brominated thiophene derivatives, which can be considered as representative targets for materials derived from this compound.
| Polymer ID | Acceptor Unit | M\n (kDa) | PDI | λ\n,max (nm) (Film) | HOMO (eV) | LUMO (eV) | E\g (eV) | Hole Mobility (cm²/Vs) |
| PTh-BT | Benzothiadiazole | 15.2 | 2.1 | 550 | -5.30 | -3.50 | 1.80 | 1 x 10⁻³ - 5 x 10⁻³ |
| PTh-DPP | Diketopyrrolopyrrole | 25.8 | 2.5 | 750 | -5.25 | -3.80 | 1.45 | 1 x 10⁻² - 5 x 10⁻² |
| PTh-TPD | Thienopyrroledione | 20.1 | 2.3 | 680 | -5.40 | -3.60 | 1.80 | 5 x 10⁻³ - 1 x 10⁻² |
| PTh-ISO | Isoindigo | 30.5 | 2.8 | 720 | -5.35 | -3.75 | 1.60 | 8 x 10⁻³ - 3 x 10⁻² |
Note: The data presented are representative values from the literature for analogous polymer systems and are intended to provide a benchmark for materials potentially synthesized from this compound.
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the reactive aldehyde group, which is often necessary before polymerization.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 eq.) in toluene.
-
Add ethylene glycol (1.2 eq.) and a catalytic amount of p-TSA.
-
Reflux the mixture and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the acetal-protected monomer.
Protocol 2: Stille Copolymerization
This protocol provides a general method for the synthesis of a donor-acceptor copolymer using the protected thiophene monomer.
Materials:
-
Acetal-protected this compound derivative (1.0 eq.)
-
Distannylated acceptor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene or chlorobenzene
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the protected brominated thiophene monomer and the distannylated acceptor monomer in anhydrous, degassed toluene.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., P(o-tol)₃).
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours.
-
Monitor the polymerization by taking small aliquots and analyzing them by gel permeation chromatography (GPC) to track the increase in molecular weight.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and purify it further by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is typically extracted with chloroform or chlorobenzene.
Protocol 3: Deprotection of the Aldehyde Group
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde functionality on the polymer.
Materials:
-
Acetal-protected polymer
-
Tetrahydrofuran (THF)
-
Dilute aqueous hydrochloric acid (e.g., 2 M HCl)
Procedure:
-
Dissolve the acetal-protected polymer in THF in a round-bottom flask.
-
Add the dilute aqueous HCl solution to the polymer solution.
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the deprotection by ¹H NMR spectroscopy by observing the reappearance of the aldehyde proton signal (around 9.8-10 ppm).
-
Once the deprotection is complete, precipitate the polymer in methanol, filter, and dry under vacuum.
Signaling Pathways and Logical Relationships
The performance of organic electronic devices is intrinsically linked to the molecular structure of the active material. The following diagram illustrates the key structure-property relationships for donor-acceptor copolymers based on thiophene derivatives.
Caption: Structure-property-performance relationships for thiophene-based donor-acceptor copolymers in organic electronics.
This compound represents a promising, yet underexplored, building block for the creation of advanced organic electronic materials. The synthetic protocols and structure-property relationships outlined in this application note provide a solid foundation for researchers to begin investigating its potential. By leveraging established polymerization techniques and understanding the interplay between molecular design and device performance, novel high-performance organic semiconductors based on this versatile thiophene derivative can be developed. Further research is encouraged to synthesize and characterize polymers derived from this specific monomer to fully elucidate its potential in organic electronics.
Application Notes and Protocol for the Wittig Reaction with 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a stilbene analogue, specifically (E)-1-(3-bromo-5-methylthiophen-2-yl)-2-phenylethene, via the Wittig reaction. The procedure outlines the reaction of 3-bromo-5-methylthiophene-2-carbaldehyde with a phosphorus ylide generated from benzyltriphenylphosphonium chloride. This application note is intended to be a comprehensive guide covering the experimental setup, execution, purification, and characterization of the final product, tailored for professionals in chemical synthesis and drug development.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[1][2][3] A key advantage of this reaction is the high degree of regioselectivity in the placement of the carbon-carbon double bond.[1] The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate that forms a four-membered oxaphosphetane ring. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide.[1][2] This protocol details the application of the Wittig reaction to synthesize a substituted styrylthiophene, a class of compounds with potential applications in materials science and medicinal chemistry.
Experimental Protocol
Materials and Equipment
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Sodium hydroxide (NaOH) or other suitable base (e.g., Sodium Hydride, Sodium Methoxide)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous
-
Ethanol (95%) or Hexane/Ethyl Acetate for recrystallization/chromatography
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Standard glassware for extraction and filtration
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Procedure
Step 1: Ylide Formation and Wittig Reaction
-
In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyltriphenylphosphonium chloride (1.1 eq) and this compound (1.0 eq).
-
Add anhydrous dichloromethane (40 mL).
-
Stir the mixture vigorously at room temperature.
-
Prepare a 50% aqueous solution of sodium hydroxide. Dropwise, add the NaOH solution to the stirring reaction mixture through the condenser over a period of 10-15 minutes. The formation of the ylide is often indicated by a color change (e.g., to yellow or orange).
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting aldehyde. The reaction can be gently heated to reflux if the reaction is slow at room temperature.
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). Visualize the spots under a UV lamp.
Step 2: Work-up and Extraction
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 30 mL of water and shake the funnel, venting frequently.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and collect the filtrate.
Step 3: Product Isolation and Purification
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimal amount of hot 95% ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the product.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven.
-
-
Purification by Column Chromatography (Alternative):
-
If recrystallization is not effective, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
Step 4: Characterization
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of (E)-1-(3-bromo-5-methylthiophen-2-yl)-2-phenylethene.
-
Obtain a mass spectrum to confirm the molecular weight of the product.
Data Presentation
The following table summarizes the expected data for the product. The NMR data is estimated based on known values for similar structures, specifically (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, and general knowledge of styryl compounds.[4]
| Parameter | Expected Value |
| Product Name | (E)-1-(3-bromo-5-methylthiophen-2-yl)-2-phenylethene |
| Molecular Formula | C₁₃H₁₁BrS |
| Molecular Weight | 279.20 g/mol |
| Appearance | White to pale yellow solid |
| Yield | 60-85% (typical range for similar Wittig reactions) |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.20 (m, 5H, Ar-H), 7.10 (d, 1H, J ≈ 16 Hz, Ar-CH=), 6.95 (s, 1H, Thiophene-H), 6.85 (d, 1H, J ≈ 16 Hz, =CH-Ph), 2.45 (s, 3H, -CH₃). The large coupling constant (J ≈ 16 Hz) for the vinyl protons is characteristic of the (E)-isomer. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140-135 (Ar-C), 135-125 (Ar-CH and =CH), 125-120 (Thiophene-C), 115-110 (Thiophene-C-Br), 15 ( -CH₃). |
| Mass Spec (EI) | m/z: 278/280 [M]⁺ (corresponding to ⁷⁹Br and ⁸¹Br isotopes). |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of (E)-1-(3-bromo-5-methylthiophen-2-yl)-2-phenylethene.
Wittig Reaction Signaling Pathway
Caption: Simplified mechanism of the Wittig reaction.
References
Application of 3-Bromo-5-methylthiophene-2-carbaldehyde in Dye-Sensitized Solar Cells: Application Notes and Protocols
Introduction
3-Bromo-5-methylthiophene-2-carbaldehyde is a functionalized heterocyclic compound with potential as a building block in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). Its thiophene core can act as a component of the π-conjugated bridge that facilitates charge transfer from an electron donor to an electron acceptor/anchoring group. The bromo and methyl substituents offer sites for further molecular engineering to fine-tune the electronic and physical properties of the resulting dye, influencing the overall performance of the solar cell. While specific studies detailing the direct application of this compound in DSSCs are not prevalent in the reviewed literature, this document provides a comprehensive guide based on established protocols for similar thiophene-based dyes. This application note outlines the synthesis of a potential D-π-A (Donor-π-Acceptor) dye derived from this precursor, detailed protocols for the fabrication of a dye-sensitized solar cell using such a dye, and methods for its characterization.
Principle of Operation
A dye-sensitized solar cell is a photoelectrochemical device that converts light into electrical energy. The key components include a photoanode made of a transparent conducting oxide (TCO) glass coated with a mesoporous semiconductor (typically TiO₂), a sensitizing dye adsorbed onto the semiconductor surface, an electrolyte containing a redox couple (e.g., I⁻/I₃⁻), and a counter electrode. [1] The operational mechanism involves the following steps:
-
Light Absorption: The dye absorbs photons, leading to the excitation of an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO). [1]2. Electron Injection: The excited electron is injected from the dye's LUMO into the conduction band of the TiO₂. [1]3. Electron Transport: The injected electrons travel through the TiO₂ network to the TCO-coated glass and then to the external circuit. [1]4. Dye Regeneration: The oxidized dye is reduced back to its ground state by accepting an electron from the iodide ions in the electrolyte. [1]5. Electrolyte Regeneration: The resulting triiodide ions diffuse to the counter electrode, where they are reduced back to iodide ions by the returning electrons from the external circuit, thus completing the cycle.
Data Presentation: Performance of Thiophene-Based Dyes in DSSCs
The performance of a DSSC is evaluated by several key parameters: the short-circuit current density (Jsc), the open-circuit voltage (Voc), the fill factor (FF), and the power conversion efficiency (PCE). The following table summarizes the performance of various DSSCs employing different thiophene-based dyes to provide a comparative context for the potential performance of dyes derived from this compound.
| Dye Structure/Name | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Dithienothiophene-based dye (DAHTDTT) | 14.4 | 0.697 | 0.73 | 7.3 | [2] |
| Fused-Thiophene Dye (14) | 15.4 | 0.693 | - | 6.57 | [3] |
| Fused-Thiophene Dye (16) | 13.38 | - | - | 6.54 | [3] |
| Fused-Thiophene Dye (17) | 13.56 | - | - | 6.80 | [3] |
| Fused-Thiophene Dye (29) | 13.35 | 0.777 | - | 7.8 | [3] |
| 5-aryl-thieno[3,2-b]thiophene-based dye | - | - | - | 2.21 | [4] |
| Thiophene-based azo dye (SR4) | - | - | - | 4.50 ± 0.1 | [5] |
| Dithienylthienothiadiazole-based dye (with CDCA) | - | - | - | 5.47 | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Dye
A common method for synthesizing D-π-A dyes from aldehyde precursors is the Knoevenagel condensation with an acceptor molecule containing an active methylene group, such as cyanoacetic acid. [4]The following is a generalized protocol for the synthesis of a hypothetical dye using this compound as the π-bridge precursor and a generic donor aldehyde.
Materials:
-
This compound
-
A suitable donor-aldehyde (e.g., a triphenylamine-based aldehyde)
-
Cyanoacetic acid
-
Piperidine (catalyst)
-
Acetonitrile (solvent)
-
Hexane
-
Hydrochloric acid (0.1 M)
Procedure:
-
In a round-bottom flask, dissolve the donor-aldehyde (1 mmol) and this compound (1 mmol) in acetonitrile.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add cyanoacetic acid (1.2 mmol) and continue to reflux for another 12-16 hours.
-
Cool the reaction mixture and add it to a mixture of hexane and 0.1 M HCl to precipitate the crude product.
-
Filter the precipitate, wash it with water and hexane, and then dry it under a vacuum.
-
Purify the crude dye by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
Caption: Synthetic pathway for a D-π-A dye.
Protocol 2: Fabrication of the Dye-Sensitized Solar Cell
This protocol describes the assembly of a standard DSSC.
A. Preparation of the TiO₂ Photoanode:
-
Clean a Fluorine-doped Tin Oxide (FTO) coated glass substrate by sonicating it sequentially in a detergent solution, deionized water, and ethanol for 15 minutes each. [1]2. Dry the FTO glass with a stream of nitrogen.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. [7]4. Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to create a mesoporous film. [7][8]5. Allow the photoanode to cool to about 80°C before dye sensitization. [1] B. Dye Sensitization:
-
Prepare a 0.3-0.5 mM solution of the synthesized thiophene-based dye in a suitable solvent, such as ethanol or a mixture of acetonitrile and tert-butanol. [1]2. Immerse the warm TiO₂ photoanode in the dye solution and keep it there for 12-24 hours to ensure complete dye adsorption. [1]3. After sensitization, rinse the photoanode with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
C. Assembly of the DSSC:
-
Prepare the counter electrode by depositing a thin layer of a catalyst, such as platinum or carbon, onto the conductive side of another FTO glass. [9]2. Place a thin spacer (e.g., 25-50 µm thick Surlyn) around the dye-sensitized area of the photoanode. [1]3. Assemble the cell by placing the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Seal the cell by heating the assembly on a hot plate to melt the Surlyn spacer. [1]5. Prepare the electrolyte solution, typically consisting of 0.5 M lithium iodide and 0.05 M iodine in an organic solvent like acetonitrile. [9]6. Inject the electrolyte into the cell through pre-drilled holes in the counter electrode.
-
Seal the holes to prevent electrolyte leakage.
Caption: Workflow for the fabrication of a DSSC.
Protocol 3: Characterization of the DSSC
A. Current-Voltage (I-V) Measurement:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to illuminate the fabricated DSSC.
-
Measure the current-voltage characteristics of the cell using a source meter.
-
From the I-V curve, determine the short-circuit current (Isc), open-circuit voltage (Voc), and the maximum power point (Pmax).
-
Calculate the fill factor (FF) using the formula: FF = Pmax / (Isc * Voc).
-
Calculate the power conversion efficiency (PCE) using the formula: PCE (%) = (Jsc * Voc * FF) / Pin * 100, where Jsc is the short-circuit current density (Isc divided by the active area of the cell) and Pin is the incident light power density.
B. Incident Photon-to-Current Conversion Efficiency (IPCE) Measurement:
-
Use a setup consisting of a light source (e.g., Xenon lamp), a monochromator, and a potentiostat.
-
Illuminate the DSSC with monochromatic light at different wavelengths.
-
Measure the short-circuit current generated at each wavelength.
-
Calculate the IPCE using the formula: IPCE (%) = (1240 * Jsc) / (λ * Pin) * 100, where λ is the wavelength of the incident light.
This compound serves as a versatile precursor for the synthesis of novel organic dyes for DSSCs. By following the outlined protocols for dye synthesis, device fabrication, and characterization, researchers can explore the potential of new thiophene-based sensitizers. The performance of these dyes can be systematically optimized through molecular design, leveraging the synthetic handles provided by the starting material. The provided data and protocols offer a solid foundation for the development of efficient and stable dye-sensitized solar cells.
References
- 1. benchchem.com [benchchem.com]
- 2. ro.uow.edu.au [ro.uow.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Dithienylthienothiadiazole-based organic dye containing two cyanoacrylic acid anchoring units for dye-sensitized solar cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. www3.nd.edu [www3.nd.edu]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-bromo-5-methylthiophene-2-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling reactions opens avenues to a diverse range of novel compounds. The protocols provided herein are based on established methodologies for similar substrates and offer a starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For a substrate such as this compound, the bromine atom serves as a handle for various coupling reactions, allowing for the introduction of a wide array of substituents at the 3-position of the thiophene ring. The electron-withdrawing nature of the adjacent aldehyde group can influence the reactivity of the C-Br bond. Common cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This involves the careful assembly of the reactants under an inert atmosphere, followed by heating and subsequent workup and purification.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[2] It is widely used due to its mild reaction conditions and the low toxicity of the boron-containing byproducts.[1]
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Data Presentation
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of bromo-thiophenes with various boronic acids. While specific data for this compound is limited, these examples with similar substrates provide a useful guide.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Toluene/Ethanol | 90 | 12-24 | 85-95 (Est.) | [3] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (10) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | High (Est.) | [4] |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (6:1) | 90 | 12 | ~80 | [5] |
Note: Yields are estimated based on reactions with structurally similar 3,4-dibromothiophene-2-carbaldehyde or other bromothiophenes.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of 3,4-dibromothiophene-2-carbaldehyde.[3]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Toluene and 95% Ethanol, or Dioxane and Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solvent mixture of toluene (10 mL) and 95% ethanol (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) in 2 mL of toluene, or use Pd(PPh₃)₄ (0.03 mmol) directly.
-
Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, typically with trans stereoselectivity.[6] Aprotic polar solvents like DMF or DMAc are generally preferred.[7][8]
Data Presentation
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | High (Est.) | [7] |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | High (Est.) | [7] |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | NaOAc | DMAc | 140 | 4 | ~90 | [8] |
| 4 | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂ (0.5) | Tedicyp (1) | K₂CO₃ | DMF | 130 | 20 | 93 | [9] |
Note: Data is based on protocols for 3,4-dibromothiophene-2-carbaldehyde and 3-bromothiophene.
Experimental Protocol: Heck Reaction
This protocol is adapted from a general procedure for the Heck reaction of 3,4-dibromothiophene-2-carbaldehyde.[7]
Materials:
-
This compound
-
Alkene (e.g., styrene, methyl acrylate) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (1.5 mmol). Stir the mixture at room temperature for 10 minutes.
-
Add the alkene (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst.[3]
Data Presentation
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 80-90 (Est.) | [3] |
| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (5) | CuI (10) | DIPA | Toluene | 80 | 36 | Good (Est.) | [10] |
| 3 | Propargyl alcohol | Pd(OAc)₂ (3) | PPh₃ (6), CuI (5) | K₂CO₃ | Toluene | 80 | 12 | 65-75 (Est.) | [3] |
| 4 | Propyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | -78 to RT | - | 85-94 | [11] |
Note: Yields are estimated based on reactions with 3,4-dibromothiophene-2-carbaldehyde and general Sonogashira protocols.
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure adapted for the title compound.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous THF or Toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature for 6-24 hours. For less reactive bromides, heating to 50-80 °C may be necessary.[10] Monitor progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[12][13] The choice of ligand and base is crucial for the success of this reaction.[14]
Data Presentation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (4) | NaOtBu | Toluene | 100 | 24 | High (Est.) | [15] |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 18 | Good (Est.) | [14] |
| 3 | Pyrrolidine | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2) | KOH | H₂O | 110 | - | ~68 | [16] |
| 4 | Primary Amine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 80 | 16 | Good (Est.) | [12] |
Note: Data is based on general protocols for the amination of aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol based on established methods for aryl bromides.[15]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Stille Coupling
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[17] While versatile, a significant drawback is the toxicity of the organotin reagents and byproducts.[1][18]
Data Presentation
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Aryl)Sn(CH₃)₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | Good (Est.) | [18] |
| 2 | (Vinyl)Sn(Bu)₃ | PdCl₂(PPh₃)₂ (2) | - | - | THF | 65 | 12 | Good (Est.) | [17] |
| 3 | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ (3) | - | - | DMF | 90 | 24 | Good (Est.) | [19] |
Note: Data is based on general protocols for the Stille coupling of aryl bromides.
Experimental Protocol: Stille Coupling
This protocol is adapted from a general procedure for the Stille coupling of bromo-thiophenes.[18]
Materials:
-
This compound
-
Organostannane (e.g., Aryltrimethylstannane) (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol) and the organostannane (1.1 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL).
-
Degas the solution with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety Note: Organotin compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. All waste containing tin must be disposed of according to institutional regulations.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Synthesis of Novel Ligands from 3-Bromo-5-methylthiophene-2-carbaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel ligands derived from 3-Bromo-5-methylthiophene-2-carbaldehyde. This versatile starting material offers multiple reaction sites for the generation of diverse molecular scaffolds with potential applications in drug discovery, particularly in the development of anticancer and antimicrobial agents. The protocols outlined below are based on established synthetic methodologies for thiophene derivatives and are accompanied by quantitative biological data and visualizations of relevant signaling pathways.
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry, with numerous approved drugs featuring this privileged scaffold.[1][2] The unique electronic properties and bioisosteric nature of the thiophene ring enable favorable interactions with various biological targets.[2] this compound is a particularly attractive starting material due to the presence of three key functional handles: a reactive aldehyde group, a versatile bromine atom amenable to cross-coupling reactions, and a methyl group that can influence solubility and steric interactions.
This guide details the synthesis of two primary classes of ligands from this precursor: 3-aryl-5-methylthiophene-2-carbaldehydes via Suzuki-Miyaura cross-coupling and novel Schiff bases through condensation reactions. The subsequent biological evaluation of these derivatives against cancer cell lines and microbial strains is also discussed, with a focus on their potential modulation of key signaling pathways implicated in disease progression.
Data Presentation
Table 1: Anticancer Activity of Thiophene-Derived Chalcones
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µg/mL) |
| 5a | 3-(3-Methoxyphenyl)thiophene-2-aryl/heteroaryl chalcone | HCT-15 (Human Colon Cancer) | 21 |
| 5g | 3-(3-Methoxyphenyl)thiophene-2-aryl/heteroaryl chalcone | HCT-15 (Human Colon Cancer) | 22.8 |
| Doxorubicin | (Reference Drug) | HCT-15 (Human Colon Cancer) | 25 |
Data synthesized from a study on 3-aryl thiophene-2-aryl/heteroaryl chalcones, demonstrating potent anticancer activity.[3]
Table 2: Antimicrobial Activity of Thiophene-Derived Schiff Bases
| Compound ID | Structure | Test Organism | MIC (µg/mL) |
| Thiophene Schiff Base 1 | (E)-N¹-((5-methylthiophen-2-yl)methylene)benzene-1,2-diamine | Staphylococcus aureus | >3 to 200 |
| Thiophene Schiff Base 2 | (E)-2-(((5-methylthiophen-2-yl)methylene)amino)phenol | Bacillus subtilis | >3 to 200 |
| Thiophene Schiff Base 3 | (E)-N,N-dimethyl-4-(((5-methylthiophen-2-yl)methylene)amino)aniline | Escherichia coli | 3.0-200 |
| Thiophene Schiff Base 4 | (E)-4-methoxy-N-((5-methylthiophen-2-yl)methylene)aniline | Pseudomonas aeruginosa | 3.0-200 |
Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from thiophene-2-carboxaldehyde derivatives, indicating broad-spectrum antimicrobial activity.[4]
Experimental Protocols
Protocol 1: Synthesis of 3-aryl-5-methylthiophene-2-carbaldehyde via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-aryl-5-methylthiophene-2-carbaldehyde.
Protocol 2: Synthesis of Schiff Base Ligands
This protocol outlines the condensation reaction between a 3-aryl-5-methylthiophene-2-carbaldehyde and a primary amine.
Materials:
-
3-aryl-5-methylthiophene-2-carbaldehyde (from Protocol 1)
-
Primary amine (e.g., aniline, substituted anilines)
-
Ethanol
-
Concentrated sulfuric acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
Procedure:
-
In a 100 mL round-bottom flask, dissolve the 3-aryl-5-methylthiophene-2-carbaldehyde (10 mmol) in 30 mL of ethanol.
-
Add the primary amine (10 mmol) to the solution.
-
Add 3-4 drops of concentrated sulfuric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base ligand.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of novel ligands.
Signaling Pathways
Thiophene-based compounds have been shown to modulate several key signaling pathways implicated in cancer and inflammation. The synthesized ligands from this compound are potential candidates for inhibiting these pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival.[4][5] Thiophene derivatives have been identified as potent EGFR kinase inhibitors.[4][6]
Caption: Inhibition of the EGFR signaling pathway by thiophene-based ligands.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide range of cellular processes, and its dysregulation is a hallmark of cancer.[3][7]
Caption: Potential modulation of the MAPK signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and immunity, and its constitutive activation is linked to cancer development and progression.[8][9]
Caption: Inhibition of the NF-κB signaling pathway.
References
- 1. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. apexbt.com [apexbt.com]
- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 8. Discovery of novel NF-кB inhibitor based on scaffold hopping: 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Synthesis of Bioactive Molecules Using 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylthiophene-2-carbaldehyde is a versatile heterocyclic building block in medicinal chemistry. The presence of an aldehyde group, a bromine atom, and a methyl group on the thiophene ring offers multiple reaction sites for synthetic modifications, making it a valuable starting material for the synthesis of novel bioactive molecules. The thiophene scaffold itself is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential anticancer agents, specifically focusing on the synthesis of thiophene-based chalcones. The protocols are based on established synthetic methodologies for similar thiophene derivatives.
Synthesis of Thiophene-Based Anticancer Agents
A key application of this compound is its use as a precursor for the synthesis of more complex molecules via cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, can be employed to replace the bromine atom with various aryl groups. The resulting 3-aryl-5-methylthiophene-2-carbaldehydes can then be further functionalized.
One common strategy is the Claisen-Schmidt condensation of the aldehyde with an appropriate ketone to form chalcones, a class of compounds known for their significant anticancer activities. The general synthetic scheme is outlined below.
Caption: General synthetic scheme for thiophene-based chalcones.
Experimental Protocols
Synthesis of 3-Aryl-5-methylthiophene-2-carbaldehyde via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium phosphate (K3PO4)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Heat the reaction mixture to 90°C and stir for 12 hours under an inert atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-Aryl-5-methylthiophene-2-carbaldehyde.
Synthesis of Thiophene-Based Chalcones via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of 3-Aryl-5-methylthiophene-2-carbaldehyde with an aryl methyl ketone.
Materials:
-
3-Aryl-5-methylthiophene-2-carbaldehyde
-
Aryl methyl ketone (e.g., acetophenone)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 3-Aryl-5-methylthiophene-2-carbaldehyde (1.0 eq) and the aryl methyl ketone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the stirred mixture.
-
Allow the reaction to stir at room temperature for 5-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with cold water, and air dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure thiophene-based chalcone.
Data Presentation: Anticancer Activity
The following table summarizes the in vitro antiproliferative activity of synthesized thiophene chalcone derivatives against the HCT-15 human colon cancer cell line, based on data from analogous compounds.[1] IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
| Compound | R Group (on Chalcone) | Yield (%) | IC50 (µg/mL) vs. HCT-15 Cells |
| 5a | Phenyl | 93 | 21 |
| 5g | 4-Chlorophenyl | Not Specified | 22.8 |
| Doxorubicin | (Reference Drug) | - | 25 |
Data adapted from a study on 3-aryl thiophene-2-aryl/heteroaryl chalcones. The core scaffold in the study was 3-aryl thiophene, not 3-aryl-5-methylthiophene.[1]
Biological Evaluation Workflow
The general workflow for evaluating the biological activity of the synthesized compounds is depicted below.
Caption: Workflow for in vitro anticancer activity screening.
Conclusion
This compound serves as an excellent starting platform for the synthesis of diverse, biologically active molecules. The synthetic routes outlined, particularly the Suzuki-Miyaura coupling followed by Claisen-Schmidt condensation, provide a reliable pathway to novel thiophene-based chalcones. Preliminary data on analogous compounds suggest that these derivatives hold promise as potential anticancer agents, warranting further investigation and optimization through structure-activity relationship studies. The provided protocols offer a solid foundation for researchers to explore the therapeutic potential of this class of compounds.
References
Application Note: A Detailed Protocol for the Reduction of 3-Bromo-5-methylthiophene-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive experimental procedure for the reduction of the aldehyde functional group in 3-Bromo-5-methylthiophene-2-carbaldehyde to its corresponding primary alcohol, (3-Bromo-5-methylthiophen-2-yl)methanol. This transformation is a fundamental step in synthetic organic chemistry, often employed in the synthesis of more complex molecules and pharmaceutical intermediates. The protocol detailed below utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, ensuring a high-yield and clean conversion.
Reaction Principle
The reduction of an aldehyde to a primary alcohol using sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1][2] This is followed by a protonation step during the workup to yield the final alcohol.[1] Sodium borohydride is the reagent of choice for this transformation due to its high selectivity for aldehydes and ketones, and its compatibility with a variety of functional groups.[3]
Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.[4]
-
Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions. Caution: Hydrogen gas evolution may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose the excess sodium borohydride. Following this, add 1 M HCl solution dropwise until the pH of the mixture is approximately neutral to slightly acidic.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: If necessary, purify the crude (3-Bromo-5-methylthiophen-2-yl)methanol by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation
| Parameter | Value/Condition |
| Reactant | This compound |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Stoichiometry | 1.0 eq : 1.1-1.5 eq (Substrate : NaBH₄) |
| Solvent | Anhydrous Methanol (MeOH) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | Monitored by TLC (typically 1-3 hours) |
| Workup Procedure | Quenching with H₂O and 1 M HCl, extraction with EtOAc |
| Purification Method | Silica gel column chromatography |
| Expected Product | (3-Bromo-5-methylthiophen-2-yl)methanol |
| Anticipated Yield | High |
Visualizations
Caption: Experimental workflow for the reduction of this compound.
This application note provides a standardized and reproducible protocol for the reduction of this compound. Researchers are advised to follow standard laboratory safety procedures when carrying out this experiment.
References
Application Notes and Protocols for Knoevenagel Condensation with 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the Knoevenagel condensation of 3-bromo-5-methylthiophene-2-carbaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties, making them attractive scaffolds for drug discovery.[1][2][3]
Introduction
The Knoevenagel condensation is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis.[4] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[4] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which are key building blocks for various pharmaceuticals and functional materials.[4]
This compound is a substituted heterocyclic aldehyde that can serve as a valuable precursor for the synthesis of a diverse range of thiophene derivatives. The presence of the bromine atom and the methyl group on the thiophene ring allows for further functionalization, enabling the exploration of structure-activity relationships in drug development programs. The products of its Knoevenagel condensation are of significant interest due to the established importance of the thiophene nucleus as a "privileged scaffold" in medicinal chemistry.[1]
Data Presentation
The following tables summarize the expected reaction conditions and yields for the Knoevenagel condensation of this compound with representative active methylene compounds. The data is based on analogous reactions reported in the literature for structurally similar thiophene aldehydes.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | Reflux | 2-4 | ~90 |
Table 2: Knoevenagel Condensation with Ethyl Cyanoacetate
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 4-6 | ~85 |
Table 3: Knoevenagel Condensation with Barbituric Acid
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Barbituric Acid | Acetic Acid | Ethanol | Reflux | 6-8 | ~80 |
Experimental Protocols
General Considerations:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-((3-bromo-5-methylthiophen-2-yl)methylene)malononitrile
This protocol describes a standard procedure for the Knoevenagel condensation of this compound with malononitrile using piperidine as a catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(3-bromo-5-methylthiophen-2-yl)acrylate
This protocol outlines the synthesis of the corresponding α,β-unsaturated ester via Knoevenagel condensation with ethyl cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature or gently heat to reflux for 4-6 hours until the reaction is complete as indicated by TLC.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 3: Synthesis of 5-((3-bromo-5-methylthiophen-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione
This protocol details the condensation with barbituric acid, a common active methylene compound used in the synthesis of biologically active molecules.[5]
Materials:
-
This compound
-
Barbituric acid
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and barbituric acid (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol and then water.
-
Dry the product under vacuum to obtain the desired compound.
Mandatory Visualizations
Caption: Mechanism of the Knoevenagel Condensation.
Caption: General experimental workflow.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde. It is designed for researchers, scientists, and professionals in drug development to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for producing this compound are:
-
Route A: Vilsmeier-Haack formylation of 2-Bromo-5-methylthiophene. This method introduces the aldehyde group onto the pre-brominated thiophene ring.
-
Route B: Bromination of 5-methylthiophene-2-carbaldehyde. This route starts with the aldehyde-substituted thiophene and introduces the bromine atom.
Q2: Which synthesis route typically gives a higher yield?
A2: The choice of route for optimal yield can depend on the availability of starting materials and the specific reaction conditions employed. The Vilsmeier-Haack formylation of 2-Bromo-5-methylthiophene is a commonly cited method. However, direct bromination of 5-methylthiophene-2-carbaldehyde can also be effective, though it may present challenges with regioselectivity.
Q3: What is the Vilsmeier reagent and how is it prepared?
A3: The Vilsmeier reagent is a chloroiminium ion that acts as the formylating agent in the Vilsmeier-Haack reaction.[1][2][3] It is typically prepared in situ by reacting a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1][2][3]
Q4: Why is temperature control critical in lithiation reactions?
A4: Low temperatures, typically -78 °C, are crucial for lithiation reactions to prevent side reactions and ensure high regioselectivity.[4][5] At higher temperatures, organolithium reagents can become less selective, potentially leading to undesired side products or decomposition of the starting material or product.
Q5: What is a "halogen dance" reaction and how can it be avoided?
A5: A "halogen dance" is an isomerization reaction where a halogen atom migrates to a different position on an aromatic ring upon treatment with a strong base, such as an organolithium reagent.[6] For instance, lithiation of 2-bromo-5-methylthiophene could potentially lead to the formation of 3-bromo-2-lithio-5-methylthiophene, which upon formylation would yield the desired product, but also other isomers if the reaction is not well-controlled.[6] Careful control of reaction conditions, such as temperature and the choice of base, is essential to minimize this side reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield (Vilsmeier-Haack) | Incomplete formation of the Vilsmeier reagent. | Ensure DMF and POCl₃ are fresh and anhydrous. Allow sufficient time for the reagent to form before adding the thiophene substrate. |
| Low reactivity of the thiophene substrate. | The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[1][7] Thiophenes are generally suitable, but reaction times may need to be extended or the temperature slightly increased. | |
| Inefficient quenching and work-up. | Pour the reaction mixture onto crushed ice and neutralize carefully with a base like sodium bicarbonate.[8] Ensure thorough extraction of the product from the aqueous layer. | |
| Low or No Product Yield (Lithiation/Formylation) | Inactive organolithium reagent (e.g., n-BuLi). | Use a freshly titrated or newly purchased bottle of the organolithium reagent. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). |
| Reaction temperature is too high. | Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) during the lithiation and formylation steps.[4][5] | |
| Impure or wet solvent/reagents. | Use anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is thoroughly dried. | |
| Formation of Multiple Isomers | "Halogen dance" rearrangement during lithiation. | Use a hindered base like Lithium Diisopropylamide (LDA) which can favor specific deprotonation.[6] Maintain a very low reaction temperature. |
| Lack of regioselectivity during bromination. | When brominating 5-methylthiophene-2-carbaldehyde, use a mild brominating agent like N-bromosuccinimide (NBS) and control the reaction temperature to favor bromination at the desired position. | |
| Difficulty in Product Purification | Presence of unreacted starting material or isomeric impurities. | Isomeric brominated thiophenes can have very similar polarities, making them difficult to separate by column chromatography.[9] Consider recrystallization or preparative HPLC if column chromatography is ineffective. |
| Product decomposition during purification. | Aldehydes can be sensitive to air oxidation. It is advisable to handle the purified product under an inert atmosphere and store it at a low temperature. |
Quantitative Data Summary
Table 1: Comparison of Formylation Methods for Thiophene Derivatives
| Method | Reagents | Typical Yield | Reference |
| Vilsmeier-Haack | DMF, POCl₃ | 77% (for a related substrate) | [1] |
| Lithiation & Formylation | n-BuLi, DMF | 77% (for a related substrate) | [5] |
| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Moderate to High | [8][10] |
Table 2: Reported Yields for Relevant Synthesis Steps
| Reaction | Starting Material | Product | Yield | Reference |
| Formylation | N-phenyl-5-propylthiophene-2-carboxamide | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | 77% | [5] |
| Bromination | 3-Formyl-N-phenyl-5-propylthiophene-2-carboxamide | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 80% | [5] |
| Lithiation/Alkylation | Thiophene | 2-Propylthiophene | 85% | [5] |
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation of 2-Bromo-5-methylthiophene
-
Preparation of the Vilsmeier Reagent: To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) at 0 °C (ice bath).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[8]
-
Formylation: Add a solution of 2-Bromo-5-methylthiophene (1 equivalent) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain this compound.
Protocol B: Lithiation and Formylation of 2-Bromo-5-methylthiophene
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 2-Bromo-5-methylthiophene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 30 minutes and then slowly warm to 0 °C.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizations
Caption: Workflow for the Vilsmeier-Haack formylation route.
Caption: Workflow for the lithiation and formylation route.
Caption: Troubleshooting decision tree for low yield and impurity issues.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formylation - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 3-Bromo-5-methylthiophene-2-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Bromo-5-methylthiophene-2-carbaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | - Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution of impurities with the product. - Column Overloading: Too much crude material was loaded onto the column. - Improper Column Packing: Channeling in the silica gel can lead to poor separation. | - Optimize Solvent System: Start with a low polarity eluent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. - Reduce Load: Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Fails to Crystallize | - Solution is Too Dilute: The concentration of the product in the solvent is below the saturation point. - Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent for the product, preventing precipitation. - Presence of Impurities: Certain impurities can inhibit crystal formation. | - Concentrate the Solution: Carefully evaporate some of the solvent to increase the product concentration. - Change Solvent or Use a Solvent/Anti-Solvent System: Select a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Alternatively, add an "anti-solvent" (a solvent in which the product is insoluble) dropwise to a solution of the product until turbidity is observed, then warm to redissolve and cool slowly. - Pre-purify by Chromatography: If significant impurities are present, perform column chromatography before attempting recrystallization. |
| Oily Product Obtained After Recrystallization | - Product's Melting Point is Below Room Temperature: The purified compound may be an oil at ambient temperature. - Residual Solvent: Trapped solvent can make the product appear as an oil. | - Verify Physical State: Check the literature for the reported melting point of this compound. If it is an oil at room temperature, crystallization will not be possible. - Dry Under High Vacuum: Remove any residual solvent by drying the product under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Multiple Spots on TLC After Purification | - Incomplete Reaction: Starting materials may still be present. - Product Decomposition: The compound may be unstable on silica gel or during heating. - Isomeric Impurities: Formation of isomers during the synthesis. | - Monitor Reaction Progress: Ensure the initial reaction has gone to completion using techniques like TLC or GC-MS. - Use Deactivated Silica: If the compound is acid-sensitive, silica gel can be deactivated by washing with a triethylamine/hexane solution. Avoid excessive heating. - Optimize Reaction Conditions: Revisit the synthetic procedure to minimize the formation of side products. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-methylthiophene, brominating agents, or formylating agents. Side products from the reaction, such as isomers (e.g., 3-Bromo-5-methylthiophene-4-carbaldehyde) or over-brominated species, may also be present.
Q2: What is the recommended method for purifying crude this compound?
A2: Flash column chromatography is a highly effective method for purifying this compound.[1][2] A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate is typically successful. For crystalline solids, recrystallization from a suitable solvent system can be used as a final purification step.[2]
Q3: How can I monitor the purity of the fractions collected during column chromatography?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method. Spot a small amount from each fraction onto a TLC plate and elute with the solvent system used for the column. Visualize the spots under UV light. Fractions containing the pure product should show a single spot with the same Rf value.
Q4: My purified this compound is a yellow oil, but I expected a solid. Is this normal?
A4: While some related thiophene aldehydes are solids, it is possible for this compound to be a low-melting solid or a viscous oil at room temperature, especially if trace impurities are present. It is advisable to confirm the product's identity and purity through analytical techniques such as NMR spectroscopy and mass spectrometry.
Q5: Can I use distillation for purification?
A5: Distillation under reduced pressure (vacuum distillation) can be a viable method for purification, particularly for larger quantities, provided the compound is thermally stable and has a boiling point that is significantly different from its impurities.
Experimental Protocols
Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica gel to settle uniformly. Ensure there are no air bubbles or cracks in the packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 9:1, 4:1 hexane:ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. Common solvents for similar compounds include ethanol, isopropanol, or mixed solvent systems like ethanol/water or toluene/hexane.[1]
-
-
Dissolution:
-
Place the crude or partially purified solid in a flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, cool the flask in an ice bath.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of the solvent.
-
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two key steps: the preparation of the 3-bromo-5-methylthiophene intermediate, followed by formylation at the 2-position. The most common methods for formylation are the Vilsmeier-Haack reaction and lithiation followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF).
Q2: My Vilsmeier-Haack formylation of 3-bromo-5-methylthiophene is giving a low yield. What are the potential reasons?
A2: Low yields in the Vilsmeier-Haack reaction can be attributed to several factors:
-
Reagent Purity: Ensure that the phosphoryl chloride (POCl₃) and N,N-Dimethylformamide (DMF) are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent.
-
Reaction Temperature: The formation of the Vilsmeier reagent (chloroiminium salt) and the subsequent formylation are temperature-sensitive. The reaction is typically carried out at low temperatures (0-10 °C) and then allowed to warm to room temperature or heated gently.[1] Deviation from the optimal temperature profile can lead to side reactions.
-
Substrate Reactivity: The thiophene ring is activated towards electrophilic substitution; however, the presence of an electron-withdrawing bromine atom can decrease the nucleophilicity of the ring, making the reaction sluggish.
-
Work-up Procedure: Incomplete hydrolysis of the iminium intermediate during work-up can result in lower yields of the desired aldehyde. Ensure proper quenching and extraction procedures are followed.
Q3: I am observing multiple spots on my TLC plate after the formylation reaction. What are the likely side products?
A3: The formation of multiple products can be due to several side reactions:
-
Isomeric Products: Although formylation is generally directed to the position adjacent to the sulfur atom, there is a possibility of forming other constitutional isomers, such as 4-bromo-5-methylthiophene-2-carbaldehyde, though this is generally less favored.
-
Di-formylation: Under harsh reaction conditions or with an excess of the Vilsmeier reagent, a second formyl group could potentially be introduced onto the thiophene ring, although this is sterically hindered and electronically disfavored.
-
Unreacted Starting Material: If the reaction has not gone to completion, you will observe the starting 3-bromo-5-methylthiophene on your TLC.
-
Polymerization/Decomposition: Thiophene derivatives can be sensitive to strong acids and high temperatures, leading to the formation of polymeric tars or decomposition products.
Q4: When attempting formylation via lithiation of 3-bromo-5-methylthiophene, what are the critical parameters and potential side reactions?
A4: Lithiation followed by formylation is a powerful method, but it requires strict control of reaction conditions.
-
Choice of Lithiating Agent: n-Butyllithium (n-BuLi) or t-butyllithium (t-BuLi) are commonly used.[2][3] The choice of base can influence the regioselectivity and completeness of the lithium-halogen exchange. Using two equivalents of t-BuLi can sometimes lead to a cleaner reaction by eliminating the t-BuBr side product.[2]
-
Temperature Control: These reactions must be carried out at very low temperatures (typically -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[3]
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. All glassware must be oven-dried, and all solvents and reagents must be strictly anhydrous. The reaction should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[3]
-
Potential Side Reactions:
-
Protonation of the Lithiated Intermediate: Traces of moisture or other proton sources will quench the organolithium species, leading back to the starting material.
-
Wurtz-type Coupling: The lithiated thiophene can react with the starting 3-bromo-5-methylthiophene to form a bithiophene species.
-
Rearrangement ("Halogen Dance"): Although less common for bromothiophenes compared to iodo- and some chloro-derivatives, there is a possibility of the bromine atom migrating to a different position on the ring under the influence of a strong base.[4]
-
Q5: How can I purify the final product, this compound, from the reaction mixture?
A5: Purification is typically achieved through column chromatography on silica gel.[5] A non-polar eluent system, such as a mixture of hexane and ethyl acetate or dichloromethane and hexane, is commonly used.[5] Recrystallization from a suitable solvent like ethanol or hexane can also be an effective method for obtaining a highly pure product.[5][6] It is important to characterize the purified product using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Bromo-5-methylthiophene
This protocol is a general representation and may require optimization based on specific laboratory conditions and substrate batches.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes, during which the Vilsmeier reagent will form (often as a solid or viscous oil).
-
Addition of Substrate: Dissolve 3-bromo-5-methylthiophene (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 40-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Formylation via Lithiation of 3-Bromo-5-methylthiophene
This protocol requires strict anhydrous and inert atmosphere techniques.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Reaction Setup: Under a positive pressure of inert gas, dissolve 3-bromo-5-methylthiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi) (1.1 equivalents, typically as a solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: After the addition of DMF, allow the reaction mixture to stir at -78 °C for another hour before slowly warming to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for the Synthesis of this compound
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature moderately. |
| Moisture in reagents/solvents | Use freshly distilled/dried solvents and high-purity reagents. | |
| Suboptimal reagent stoichiometry | Titrate organolithium reagents before use; use a slight excess of the formylating agent. | |
| Multiple Products | Formation of isomers | Optimize reaction temperature and choice of reagents to improve regioselectivity. |
| Presence of unreacted starting material | Extend reaction time or increase the amount of the active reagent slightly. | |
| Decomposition of product/starting material | Maintain strict temperature control, especially for lithiation reactions. | |
| Difficulty in Purification | Products with similar polarity | Utilize high-performance liquid chromatography (HPLC) or optimize the eluent system for column chromatography. |
| Oily product that won't crystallize | Attempt co-distillation with a high-boiling inert solvent or try different crystallization solvents. |
Visualizations
Caption: Synthetic pathways and potential side reactions for this compound.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Bromo-5-methylthiophene-2-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methylthiophene-2-carbaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Issue 1: Low or No Conversion to the Desired Product
-
Question: My Suzuki coupling reaction with this compound is resulting in low or no yield, with unreacted starting material. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Inactive Catalyst: The Pd(0) catalyst is the heart of the reaction. Its inactivity is a primary suspect in failed reactions.
-
Solution: Use a fresh batch of the palladium catalyst. Pre-catalysts like Pd(OAc)₂ in combination with phosphine ligands, or more robust Buchwald-type palladacycle precatalysts, can be more effective than Pd(PPh₃)₄, especially for challenging substrates.[1] Ensure that the catalyst is properly handled under an inert atmosphere to prevent deactivation.
-
-
Poor Reagent Quality: The purity and integrity of your starting materials are crucial.
-
Solution: Ensure the this compound is pure. The boronic acid or ester should be of high quality, as they can decompose on storage. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can improve stability and mitigate issues like protodeboronation.[1]
-
-
Inadequate Reaction Conditions: Temperature, solvent, and base are critical parameters that must be optimized.
-
Solution: Gradually increase the reaction temperature, as many Suzuki couplings require heating (e.g., 80-110 °C).[1] The choice of solvent is also important for solubility and reaction rate; common solvent systems include dioxane/water, toluene/water, or DMF.[1][2] The base is crucial for the transmetalation step; screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1]
-
-
Presence of Oxygen: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (nitrogen or argon).[1]
-
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing significant amounts of side products, such as homocoupled boronic acid or dehalogenated starting material. How can I minimize these?
-
Answer: The formation of side products is a common challenge that can often be addressed by carefully controlling the reaction environment.
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Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and solvents is critical. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are effective.[1]
-
-
Dehalogenation (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom can be a significant competing reaction, particularly in the presence of water.[1]
-
Solution: While some water is often necessary for the Suzuki coupling, using minimal amounts can help reduce dehalogenation.[3] For particularly sensitive substrates, exploring anhydrous conditions might be beneficial, though this can sometimes slow down the desired reaction.
-
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of the organoboron reagent.
-
Solution: Using more stable boronic acid derivatives, such as pinacol esters or organotrifluoroborates, can help prevent this side reaction.[1]
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: The reaction starts but then stalls, or the conversion rate is extremely slow. What can I do to improve the reaction kinetics?
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Answer: Sluggish reactions often point to a suboptimal catalyst system or unfavorable reaction conditions.
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Insufficiently Active Catalyst System: The chosen catalyst and ligand may not be active enough for this specific substrate.
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Low Temperature: The activation energy for the reaction may not be overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[1]
-
-
Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow.
-
Solution: Choose a solvent system in which all components (substrate, boronic acid, base, and catalyst) are soluble at the reaction temperature. Mixtures like 1,4-dioxane/water or toluene/water are often effective.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
-
A1: A reliable starting point would be to use a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ with a phosphine ligand like SPhos. A common base is K₂CO₃ or K₃PO₄ (2-3 equivalents), and a solvent system of 1,4-dioxane and water (e.g., 4:1 v/v) is often effective. The reaction is typically heated to 80-100 °C and monitored for completion.
-
-
Q2: How does the aldehyde group on the thiophene ring affect the reaction?
-
A2: The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Br bond. In some cases, electron-withdrawing groups can make the oxidative addition step of the catalytic cycle more favorable.[6] However, it is also possible for the aldehyde's carbonyl group to coordinate with the palladium catalyst, potentially inhibiting the reaction.[6] If inhibition is suspected, screening different ligands to sterically shield the palladium center may be beneficial.
-
-
Q3: Should I be concerned about the regioselectivity if I were using a di-brominated thiophene?
-
A3: Yes, with di-brominated thiophenes, regioselectivity is a key consideration. The position of the first coupling is influenced by the electronic and steric environment of the bromine atoms. For instance, in 4,5-dibromothiophene-2-carboxaldehyde, the initial Suzuki coupling occurs selectively at the C5 position.[3][7] For a hypothetical 3,4-dibromo-5-methylthiophene-2-carbaldehyde, the bromine at the 3-position, being ortho to the electron-withdrawing aldehyde, would likely be more reactive.[7][8]
-
-
Q4: What analytical techniques are best for monitoring the reaction progress?
-
A4: Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.
-
Data Presentation
The following tables provide examples of reaction conditions used for Suzuki couplings of similar bromothiophene derivatives, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Conditions for Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene [2]
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (6 mol%) |
| Base | K₃PO₄ (4 mmol) |
| Solvent | 1,4-Dioxane / H₂O (4:1 ratio) |
| Temperature | 90 °C |
| Time | 12 h |
| Yield | Moderate to good |
Table 2: Conditions for Regioselective Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde [3]
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ (0.015 mmol) |
| Base | K₂CO₃ (0.6 mmol) |
| Solvent | Dioxane/water (6:1 v/v) |
| Temperature | 90 °C |
| Time | 12 h (for first coupling) |
| Yield | Good |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
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Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
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Degassing: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for a failed Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing debromination of 3-Bromo-5-methylthiophene-2-carbaldehyde
Topic: Preventing Debromination During Synthetic Transformations
This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate the undesired debromination of 3-Bromo-5-methylthiophene-2-carbaldehyde during various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
A1: Debromination is an undesired side reaction where the bromine atom on the thiophene ring is replaced by a hydrogen atom, leading to the formation of 5-methylthiophene-2-carbaldehyde. This process, also known as hydrodehalogenation, reduces the yield of the desired product, complicates purification due to the formation of byproducts, and consumes starting material inefficiently.[1][2]
Q2: What are the primary causes of debromination in reactions involving this compound?
A2: Debromination is primarily caused by factors that promote the formation of reactive intermediates that can abstract a proton from the reaction medium. Key causes include:
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Formation of Palladium-Hydride (Pd-H) Species: In palladium-catalyzed cross-coupling reactions, certain conditions can generate Pd-H species that lead to hydrodehalogenation.[2][3]
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Presence of Hydride/Proton Sources: Solvents (like alcohols, DMF), bases (especially amines or hydroxides), or trace amounts of water can act as hydride or proton donors.[1][2][3]
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Highly Active Catalysts: While often desirable, highly active palladium catalysts can sometimes preferentially promote the debromination pathway, especially with electron-rich substrates like thiophenes.[1][2][4]
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Elevated Temperatures: Higher reaction temperatures can increase the rate of debromination relative to the desired productive coupling.[1][5]
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Unstable Organometallic Intermediates: During reactions involving organolithium or Grignard reagents, the formed lithiated or magnesium-thiophene species can be unstable and may be quenched by trace protic impurities if not handled under strictly anhydrous conditions.[3]
Q3: How can I detect and quantify the extent of debromination?
A3: The presence of the debrominated byproduct, 5-methylthiophene-2-carbaldehyde, can be identified by analyzing the crude reaction mixture using standard analytical techniques:
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Thin Layer Chromatography (TLC): The debrominated product will have a different Rf value than the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to separate and identify volatile compounds. The debrominated byproduct will have a distinct retention time and a molecular ion peak corresponding to its lower mass.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds, allowing for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude mixture will show characteristic peaks for the debrominated thiophene, which can be compared to the starting material and desired product spectra. The integration of these peaks can be used for quantification.
Q4: Which types of reactions are most susceptible to causing debromination?
A4: Several common synthetic transformations can lead to significant debromination:
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Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are particularly prone to this side reaction.[1][4][5][6]
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Metal-Halogen Exchange Reactions: The formation of organolithium or Grignard reagents from this compound can result in debromination if the intermediate is quenched by a proton source before reacting with the desired electrophile.[3][7]
-
Reduction Reactions: The use of certain reducing agents, especially under catalytic hydrogenation conditions (e.g., H₂, Pd/C), can cleave the C-Br bond.[8]
Troubleshooting Guides
Issue 1: Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
This is the most common scenario where debromination occurs. The primary cause is often the formation of a Pd-H species, which can arise from the solvent, base, or other additives.[2]
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Caption: Troubleshooting workflow for debromination in Pd-catalyzed reactions.
Data Summary: Impact of Reaction Parameters on Debromination
The following table illustrates expected trends based on typical optimization studies for bromothiophenes.
| Parameter | Condition A (Prone to Debromination) | Yield (Desired Product) | Yield (Debrominated) | Condition B (Optimized) | Yield (Desired Product) | Yield (Debrominated) |
| Ligand | PPh₃ | 45% | 30% | XPhos[2] | 85% | <5% |
| Base | Et₃N (Triethylamine) | 50% | 25% | K₂CO₃[1] | 82% | <5% |
| Solvent | DMF[6] | 55% | 20% | Toluene[2][6] | 88% | <3% |
| Temperature | 120 °C[5] | 60% | 28% | 80 °C[2] | 85% | <4% |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized to minimize debromination.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and a weak inorganic base (e.g., K₂CO₃, 2.0 mmol).
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Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or Pd(OAc)₂, 2 mol%).
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Solvent Addition: Seal the flask, then evacuate and backfill with inert gas (repeat 3 times). Add anhydrous, degassed toluene (5-10 mL) via syringe.[2]
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Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Issue 2: Debromination during Lithiation or Grignard Reagent Formation
This issue arises from the reaction of the highly basic organometallic intermediate with trace amounts of protic impurities (e.g., water) or during quenching.
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Caption: Competing pathways in organometallic reactions.
Troubleshooting & Optimization
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Reagents/Solvents | Using standard grade solvents. | Use freshly distilled, anhydrous, and degassed solvents (e.g., THF, Diethyl Ether).[3] | Minimizes trace water, which is a primary proton source for quenching the organometallic intermediate. |
| Temperature | Reaction run at 0 °C or warmer. | Perform the metal-halogen exchange at -78 °C (dry ice/acetone bath).[3] | The organometallic intermediate is more stable at lower temperatures, reducing decomposition and side reactions. |
| Addition/Quench | Adding the organometallic to the electrophile. | Add the electrophile slowly to the cold (-78 °C) solution of the organometallic. | Maintains a low concentration of the reactive electrophile and prevents localized heating. |
| Atmosphere | Reaction run open to air or under poor inert gas. | Ensure all glassware is flame-dried and the reaction is maintained under a positive pressure of dry Argon or Nitrogen. | Prevents moisture and oxygen from entering the reaction.[9] |
Experimental Protocol: Lithiation and Electrophilic Quench
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under a positive pressure of Argon.
-
Reagent Addition: Add this compound (1.0 mmol) to the flask and dissolve it in anhydrous THF (10 mL).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, e.g., 1.6 M solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.
-
Electrophilic Addition: Add a solution of the desired electrophile (e.g., trimethyltin chloride, 1.2 mmol) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.[7]
-
Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
troubleshooting low yields in reactions involving 3-Bromo-5-methylthiophene-2-carbaldehyde
Welcome to the technical support center for reactions involving 3-Bromo-5-methylthiophene-2-carbaldehyde. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing their synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may arise during reactions with this compound, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows a low conversion rate, with a significant amount of unreacted this compound remaining. What are the possible causes and how can I improve the conversion?
-
Answer: Low conversion can stem from several factors related to catalyst activity, reagent quality, and reaction conditions.
-
Inactive Catalyst: The palladium catalyst is crucial for many cross-coupling reactions.[1]
-
Solution: Use a fresh batch of the palladium precatalyst. Consider switching to a more robust ligand, such as a bulky, electron-rich phosphine, which can stabilize the active catalytic species. Ensure that the reduction of Pd(II) to the active Pd(0) species is occurring efficiently.[1]
-
-
Impure or Wet Reagents/Solvents: Reagents and solvents that are not pure or are wet can interfere with the reaction.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions like Suzuki and Grignard reactions. Degassing solvents by sparging with an inert gas or using freeze-pump-thaw cycles is critical to remove oxygen, which can deactivate the catalyst.[1][2]
-
-
Suboptimal Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or GC-MS. Be aware that excessively high temperatures can lead to side reactions and decomposition.
-
-
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Dehalogenation)
-
Question: My reaction is producing a complex mixture of products, including significant amounts of homocoupled and dehalogenated byproducts. How can I enhance the selectivity towards my desired product?
-
Answer: The formation of byproducts is a common challenge, particularly in cross-coupling reactions.
-
Homocoupling: This side reaction, where the coupling partner reacts with itself, is often promoted by the presence of oxygen.[2]
-
Dehalogenation: The bromine atom on the thiophene ring is replaced by a hydrogen atom. This can be a significant issue in Suzuki couplings.[3]
-
Solution: Minimize the amount of water in the reaction, as it can be a proton source for dehalogenation.[3] Using anhydrous solvents and bases can help, though some water is often necessary for the Suzuki coupling mechanism.[3] Fine-tuning the solvent system (e.g., using a higher ratio of dioxane to water) can strike a balance.[3]
-
-
Protodeboronation (in Suzuki reactions): The boronic acid or ester can be cleaved by protons before it couples with the thiophene.
-
Solution: Consider using more stable boronate esters, such as pinacol esters (BPin), instead of boronic acids.[1]
-
-
Issue 3: Poor Yields in Wittig Reactions
-
Question: I am attempting a Wittig reaction with this compound and observing very low yields, with most of the aldehyde being unconsumed. What could be the problem?
-
Answer: Low yields in Wittig reactions can be due to issues with ylide formation or stability.
-
Unstable Ylide: Some phosphorus ylides can be unstable and decompose before reacting with the aldehyde.[4]
-
Solution: Try generating the ylide in the presence of the aldehyde. This can be done by adding the base to a mixture of the phosphonium salt and the aldehyde.[4]
-
-
Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the phosphonium salt and form the ylide.
-
Steric Hindrance: The methyl group at the 5-position and the bromine at the 3-position may create some steric hindrance around the aldehyde, slowing down the reaction.
-
Solution: Increasing the reaction time or temperature may help to overcome the steric barrier.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reactivity order for halogens on a thiophene ring in cross-coupling reactions?
A1: Generally, in polyhalogenated thiophenes, the reactivity towards oxidative addition in cross-coupling reactions is I > Br > Cl. For dibrominated thiophenes, the bromine at a position alpha to the sulfur atom (C2 or C5) is typically more reactive than a bromine at a beta position (C3 or C4).[1] However, the presence of the electron-withdrawing aldehyde group at the 2-position can influence the reactivity of the adjacent bromine at the 3-position.
Q2: How can I effectively monitor the progress of my reaction?
A2: A combination of analytical techniques can provide a comprehensive view of your reaction's progress:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for quantitative analysis, allowing you to determine the conversion rate and the relative amounts of products and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for monitoring the disappearance of the aldehyde proton signal from the starting material and the appearance of new signals corresponding to the product. For reactions involving phosphine ligands, ³¹P NMR can be used to monitor the catalyst's state.[1]
Q3: What are some common challenges in the purification of products derived from this compound?
A3: Purification can sometimes be challenging due to the similar polarities of the desired product and certain byproducts. For instance, separating a dehalogenated byproduct from the starting material or the desired product can be difficult.[3][5] Careful selection of the mobile phase for column chromatography is crucial. In some cases, recrystallization may be a more effective purification method.
Quantitative Data Summary
The following tables provide representative data for optimizing a Suzuki-Miyaura cross-coupling reaction with this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 45 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 85 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 12 | 72 |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | 10 | 78 |
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Dehalogenation (%) |
| 1 | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 55 | 15 |
| 2 | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 82 | 5 |
| 3 | CsF (2.5) | DME | 85 | 16 | 68 | <5 |
| 4 | Na₂CO₃ (2) | THF/H₂O (3:1) | 70 | 24 | 61 | 10 |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., SPhos, 2 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).
-
The reaction mixture is heated to the desired temperature (e.g., 100°C) and stirred for the specified time (e.g., 8 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: A troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Column Chromatography Purification of Thiophene Derivatives
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of thiophene derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying thiophene derivatives?
A1: Silica gel (230-400 mesh) is the most frequently used stationary phase for the column chromatography of thiophene derivatives due to its versatility in separating a wide range of compounds.[1] For acid-sensitive thiophene compounds that may degrade on silica gel, neutral alumina can be a suitable alternative.[1]
Q2: How do I choose an appropriate solvent system for my thiophene derivative?
A2: The ideal solvent system is typically determined by thin-layer chromatography (TLC) analysis prior to running the column.[1][2] A common and effective solvent system for moderately polar thiophene derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1][2][3][4] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3 for the desired compound, ensuring good separation from impurities.[2]
Q3: My thiophene derivative appears to be degrading on the silica gel column. What can I do?
A3: Decomposition on silica gel can be an issue with sensitive thiophene derivatives.[1] To mitigate this, you can deactivate the silica gel by adding a small percentage (1-2%) of a base, like triethylamine, to the eluent.[1] Running the column as quickly as possible to minimize contact time can also help prevent degradation.[1]
Q4: I am having difficulty separating regioisomers of my substituted thiophene. What is the best approach?
A4: Separating regioisomers is a common challenge due to their similar polarities.[1] To improve separation, consider using a long, narrow column to increase the number of theoretical plates.[1] Employing a shallow gradient elution, where the polarity of the solvent is increased very slowly, can also enhance the resolution of closely related isomers.[1]
Q5: What are some common impurities I might encounter after synthesizing a thiophene derivative?
A5: Common impurities can include unreacted starting materials, coupling reagents, and byproducts from side reactions.[1] For example, in the synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki-Miyaura coupling, impurities such as the unreacted aryl halide, homocoupled thiophene dimer, and phosphine ligand oxides are often observed.[5] A thorough work-up procedure before purification is crucial to remove many of these impurities.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of thiophene derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of desired compound and impurities | The solvent system is not optimal. | Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).[1] |
| The column is overloaded with the crude product. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] | |
| Compound streaks or "tails" during elution | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[1] |
| The sample was overloaded on the column. | Reduce the amount of sample loaded onto the column.[1] | |
| The compound is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of your eluent (gradient elution). For example, if you started with 5% ethyl acetate in hexane, try increasing to 10%, 20%, and so on.[2][6] |
| The compound may have decomposed on the column. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a period before eluting to see if degradation occurs.[7] | |
| The compound elutes too quickly with the solvent front | The eluent is too polar. | Start with a less polar solvent system, for example, 1-2% ethyl acetate in hexane, or even pure hexane.[2] |
| Collected fractions are not pure despite good separation on TLC | The column was overloaded. | Reduce the amount of crude sample loaded onto the column.[2] |
| Fractions were collected too broadly. | Collect smaller fractions to better isolate the pure compound. | |
| Co-elution of impurities with similar Rf values. | Try a different solvent system or a different stationary phase (e.g., alumina).[1] |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Silica Gel to Crude Product Ratio (by weight) | 50:1 to 100:1 | A higher ratio is recommended for difficult separations.[1] |
| Target Rf Value on TLC | ~0.3 | Provides a good balance between retention and elution time for optimal separation.[2] |
| Triethylamine in Eluent (for deactivation) | 1-2% (v/v) | Used to prevent the degradation of acid-sensitive compounds on silica gel.[1] |
| Column Dimensions for Isomer Separation | Long and narrow | Increases the number of theoretical plates, enhancing resolution.[1] |
Experimental Protocol: Column Chromatography of a Thiophene Derivative
This protocol provides a general procedure for the purification of a thiophene derivative using silica gel column chromatography.
Materials:
-
Crude thiophene derivative
-
Silica gel (230-400 mesh)[1]
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane)[1]
-
Triethylamine (optional, for deactivation)[1]
-
Glass chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution onto a TLC plate and develop it with various ratios of a non-polar and a polar solvent (e.g., hexane/ethyl acetate).[2]
-
Identify a solvent system that gives the desired compound an Rf value of approximately 0.3 and provides good separation from impurities.[2]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent you plan to use.
-
Pour the slurry into the chromatography column, gently tapping the side of the column to dislodge any air bubbles and ensure even packing.[5]
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.[5]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.[1] Carefully apply the sample solution to the top of the silica gel bed using a pipette.[8]
-
Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent and add a small amount of silica gel.[5] Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[5] Carefully add this powder to the top of the packed column.[5]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin eluting the column with the solvent system determined from the TLC analysis. Maintain a constant flow rate and ensure the solvent level never drops below the top of the silica gel.[1]
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[1]
-
-
Fraction Collection and Analysis:
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiophene derivative.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: NMR Impurity Identification for 3-Bromo-5-methylthiophene-2-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying common impurities in 3-Bromo-5-methylthiophene-2-carbaldehyde via Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides and FAQs
Q1: I have unexpected peaks in the aromatic region of my ¹H NMR spectrum. How can I identify the impurity?
A1: Unidentified peaks in the aromatic region (typically δ 6.5-8.0 ppm) often correspond to starting materials or side-products from the synthesis. Compare the chemical shifts of your unknown peaks to the data in Table 1.
-
Unreacted Starting Material (2-Bromo-5-methylthiophene): The presence of a singlet around δ 6.86 ppm is indicative of the C4-proton of the starting material.
-
Over-brominated Impurity (e.g., 3,5-dibromo-2-methylthiophene): If the reaction used an excess of brominating agent, you might see a singlet at approximately δ 6.86 ppm corresponding to the C4-proton of 3,5-dibromo-2-methylthiophene.[1]
-
Isomeric Product: If an isomeric starting material was present, you might have an isomeric aldehyde product. For example, 5-Bromothiophene-2-carbaldehyde shows two doublets around δ 7.20 and 7.53 ppm.[2]
Q2: My aldehyde proton signal (around δ 9.8-10.0 ppm) is not a clean singlet or has a smaller accompanying peak. What does this suggest?
A2: This could indicate the presence of an isomeric aldehyde or a related aldehyde impurity.
-
5-Methylthiophene-2-carbaldehyde: If the initial bromination was incomplete, the resulting Vilsmeier-Haack reaction could form 5-Methylthiophene-2-carbaldehyde. This impurity shows an aldehyde proton at approximately δ 9.80 ppm.[3] It will also feature two doublets in the aromatic region (around δ 7.57 and 6.88 ppm) instead of a singlet.[3]
-
Positional Isomer: The presence of 3-Bromo-2-methylthiophene in the starting material could lead to the formation of 3-Bromo-2-methyl-5-thiophenecarboxaldehyde.
Q3: I see a broad singlet in my spectrum, and the integration of my product signals is low. What might have happened?
A3: This often points to the oxidation of the aldehyde to a carboxylic acid, especially if the sample has been stored for a long time or exposed to air. The broad singlet corresponds to the acidic proton of the carboxylic acid (3-Bromo-5-methylthiophene-2-carboxylic acid), which can appear over a wide chemical shift range (often > δ 10 ppm) and may exchange with residual water in the NMR solvent. The aldehyde proton signal will be significantly diminished or absent.
Q4: There are small peaks at δ 8.0, 2.9, and 2.7 ppm in my ¹H NMR spectrum. What are they?
A4: These signals are characteristic of residual N,N-Dimethylformamide (DMF), a common solvent and reagent used in the Vilsmeier-Haack formylation reaction.[4][5][6] The peak at δ 8.0 ppm is the formyl proton, while the peaks around δ 2.9 and 2.7 ppm are the two methyl groups.
Q5: How can I confirm the identity of a suspected impurity?
A5:
-
Reference the Data Tables: Compare the chemical shifts and multiplicities of the unknown signals with the provided tables (Table 1 and Table 2).
-
Spiking Experiment: Add a small amount of the suspected impurity to your NMR tube and re-acquire the spectrum. An increase in the intensity of the questionable peaks confirms the identity of the impurity.
-
2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the structural elucidation of unknown impurities.
Data Presentation
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl₃.
| Compound | Aldehyde-H (s) | Thiophene-H | Methyl-H (s) | Other |
| This compound (Product) | ~9.79 | 7.34 (s) | 2.50 | |
| 5-Methylthiophene-2-carbaldehyde[3] | ~9.80 | 7.61 (d), 6.88 (d) | 2.57 | |
| 2-Bromo-5-methylthiophene | - | 6.86 (s, H4), 6.55 (s, H3) | 2.44 | |
| 3,5-Dibromo-2-methylthiophene[1] | - | 6.86 (s) | 2.34 | |
| 5-Bromothiophene-2-carbaldehyde[2] | ~9.79 | 7.53 (d), 7.20 (d) | - | |
| 3-Bromothiophene-2-carbaldehyde[7] | ~10.1 | 7.65 (d), 7.15 (d) | - | |
| DMF (residual) | 8.02 (s) | - | - | 2.95 (s), 2.88 (s) |
| Acetic Acid (residual) | - | - | 2.10 | 11.65 (s, broad) |
Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl₃.
| Compound | C=O | C2 | C3 | C4 | C5 | CH₃ |
| This compound | ~181.0 | ~138.0 | ~120.0 | ~140.0 | ~155.0 | ~16.0 |
| 5-Methylthiophene-2-carbaldehyde[3][8] | ~182.6 | ~151.6 | ~127.2 | ~137.5 | ~142.0 | ~16.2 |
| 2-Bromo-5-methylthiophene | - | ~112.0 | ~129.0 | ~125.0 | ~138.0 | ~15.0 |
| DMF (residual) | 162.7 | - | - | - | - | 36.5, 31.4 |
Note: Complete ¹³C NMR data for all potential impurities can be difficult to locate. The provided data is based on available literature and spectral databases.
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Integrate all peaks.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical acquisition parameters:
-
Pulse Program: Standard single pulse with proton decoupling (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Process the data with an exponential line broadening of 1.0 Hz.
-
Calibrate the spectrum by setting the CDCl₃ solvent peak to δ 77.16 ppm.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying impurities by NMR.
References
- 1. rsc.org [rsc.org]
- 2. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]
- 3. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction - Chempedia - LookChem [lookchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. 3-Bromothiophene-2-carboxaldehyde | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methylthiophene-2-carboxaldehyde(13679-70-4) 13C NMR spectrum [chemicalbook.com]
Technical Support Center: 3-Bromo-5-methylthiophene-2-carbaldehyde
This technical support guide provides essential information on the stability and storage of 3-Bromo-5-methylthiophene-2-carbaldehyde, targeting researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity of the compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1][2][3] These are based on guidelines for structurally similar compounds and general best practices for aldehydes and brominated heterocyclic compounds.
Q2: How should I handle this compound upon receiving it?
Upon receipt, immediately transfer the compound to a suitable storage location as outlined in the storage conditions table. Handle the compound in a well-ventilated area or a fume hood.[1][2] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1][2] Avoid direct contact with skin and eyes, and do not breathe in dust or vapors.[1]
Q3: What are the signs of degradation for this compound?
While specific degradation products are not detailed in the available literature, visual inspection can often reveal potential degradation. Signs to look for include:
-
A change in color or the appearance of impurities.
-
A change in physical state, such as the material becoming gummy or oily.
-
Inconsistent results in your experiments compared to previous batches.
If you suspect degradation, it is advisable to re-analyze the compound's purity using appropriate analytical techniques such as NMR, HPLC, or GC-MS before use.
Q4: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents.[1] Aldehydes, in general, can be sensitive to oxidation. It is also recommended to avoid exposure to air and light.[2]
Data Presentation: Recommended Storage Conditions
For optimal stability, please adhere to the storage conditions summarized in the table below. These conditions are compiled from safety data sheets of closely related compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions.[2][3][4] |
| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture.[1][2][3] |
| Light | Keep in a dark place | To prevent light-induced degradation.[2][3] |
| Container | Tightly closed, suitable container | To prevent exposure to air and moisture.[1][2] |
Troubleshooting Guide
If you encounter issues that you suspect are related to the stability or storage of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not available in the searched literature, a general approach to assess purity is outlined below.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the protons of this compound.
-
Look for the presence of unexpected peaks which may indicate impurities or degradation products.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Note: This is a general guideline. The specific parameters for sample preparation and data acquisition may need to be optimized for your instrumentation and experimental setup.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-methylthiophene-2-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted thiophenes are indispensable building blocks for the synthesis of pharmaceuticals and functional materials. Among these, 3-Bromo-5-methylthiophene-2-carbaldehyde stands out as a versatile intermediate. Understanding its reactivity in comparison to other bromothiophenes is paramount for designing efficient and regioselective synthetic strategies. This guide provides an objective comparison of the reactivity of this compound in key cross-coupling reactions and other transformations, supported by experimental data and detailed protocols.
Executive Summary of Reactivity
The reactivity of the carbon-bromine (C-Br) bond in bromothiophenes is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the thiophene ring. Generally, the C-Br bond at the 2-position of the thiophene ring is more reactive than at the 3-position in palladium-catalyzed cross-coupling reactions. This is attributed to the C2 position being more electron-deficient.
However, in the case of this compound, the presence of a strong electron-withdrawing carbaldehyde group (-CHO) at the 2-position markedly influences the reactivity of the adjacent C-Br bond at the 3-position. This activating effect makes the C3-Br bond more susceptible to oxidative addition in cross-coupling reactions than what would be expected for an unsubstituted 3-bromothiophene. Conversely, the electron-donating methyl group (-CH3) at the 5-position has a less pronounced electronic effect on the C3-Br bond but can influence the overall electron density of the ring.
Comparative Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the functionalization of bromothiophenes. Here, we compare the performance of this compound and other relevant bromothiophenes in Suzuki-Miyaura, Stille, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of bromothiophenes in this reaction is highly dependent on the substitution pattern. For this compound, the electron-withdrawing aldehyde group is expected to increase the reactivity of the C3-Br bond.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Bromothiophenes
| Entry | Bromothiophene Substrate | Coupling Partner | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromothiophene-2-carbaldehyde | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 90 | 12 | 33-46[1] |
| 2 | 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | Toluene/H₂O | 85-90 | 12 | Moderate to Excellent[2][3] |
| 3 | 5-Bromothiophene-2-carboxylic acid derivatives | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 90 | 16 | 65-80[4] |
| 4 | 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O | 90 | 12 | 25-76[5] |
| 5 | 2,5-Dibromo-3-methylthiophene (mono-coupling) | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 90 | 12 | Moderate[6] |
Note: Yields are highly dependent on the specific coupling partner and reaction conditions.
Stille Coupling
The Stille coupling offers a valuable alternative for C-C bond formation, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction. The mechanism involves an organostannane reagent.[7] The reactivity in Stille coupling also benefits from the electron-withdrawing nature of the aldehyde group in this compound.
Table 2: General Reactivity Comparison in Stille Coupling
| Bromothiophene Type | Substituent Effect | Expected Reactivity |
| 2-Bromothiophenes | Electron-deficient C2 position | High |
| 3-Bromothiophenes | Electron-richer C3 position | Moderate |
| 3-Bromo-2-formylthiophenes | Activating -CHO at C2 | Enhanced |
| 2-Bromo-3-alkylthiophenes | Donating alkyl group at C3 | Slightly Reduced |
Note: Quantitative data for direct comparison is limited. Reactivity is inferred from general principles and studies on related substrates.
Heck Reaction
The Heck reaction couples aryl halides with alkenes and is a powerful tool for the synthesis of substituted olefins.[8] For electron-rich heteroaryl halides like 3-bromothiophene, the oxidative addition step can be slower. However, the electron-withdrawing aldehyde in this compound is expected to facilitate this step.
Table 3: Comparison of Yields in Heck Reaction of Bromothiophenes
| Entry | Bromothiophene Substrate | Alkene | Catalyst/Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 3-Bromothiophene | Styrene | Pd(OAc)₂ / K₂CO₃ | DMF | 120 | Moderate[9] |
| 2 | 2-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂/Tedicyp / K₂CO₃ | DMF | 130 | 93 (product mixture)[9] |
| 3 | 3-Bromothiophene | Pent-4-en-2-ol | [Pd(η³-C₃H₅)Cl]₂/Tedicyp / K₂CO₃ | DMF | 130 | 93 (product mixture)[9] |
Other Important Reactions
Nucleophilic Aromatic Substitution
The electron-withdrawing aldehyde group in this compound can also activate the thiophene ring towards nucleophilic aromatic substitution (SNA_r), although this is generally less common for bromo derivatives compared to nitro-substituted thiophenes. The reaction typically requires strong nucleophiles and may be facilitated by the presence of activating groups.
Lithiation and Formylation
Metal-halogen exchange (lithiation) is a common method for the functionalization of bromothiophenes. The acidity of the ring protons is a key factor. For 3-bromothiophenes, lithiation can be more challenging than for 2-bromothiophenes.[10] Subsequent quenching with an electrophile like N,N-dimethylformamide (DMF) can introduce a formyl group. In the case of this compound, the existing formyl group may interfere with this reaction, and protection of the aldehyde may be necessary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried round-bottom flask, add the bromothiophene (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours.
-
Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, cool the mixture, add water, and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
General Protocol for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reagent Addition: Add an anhydrous and degassed solvent (e.g., Toluene, DMF) via syringe, followed by the organostannane reagent (1.0-1.2 eq.).
-
Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. After completion, cool the mixture and perform an aqueous workup. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Heck Reaction
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromothiophene (1.0 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand if necessary (e.g., PPh₃).
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF), a base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq.), and the alkene (1.2-1.5 eq.).
-
Reaction: Heat the mixture to 80-140°C and stir for 4-24 hours.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[9]
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. The presence of the electron-withdrawing aldehyde group at the 2-position significantly activates the C-Br bond at the 3-position towards palladium-catalyzed cross-coupling reactions. This electronic activation often leads to higher reactivity and better yields compared to unsubstituted 3-bromothiophene. While the methyl group at the 5-position has a weaker electronic influence, its steric and electronic contributions should be considered when designing synthetic routes. For researchers and drug development professionals, a thorough understanding of these reactivity patterns is crucial for the efficient and selective synthesis of complex thiophene-based molecules. The provided protocols offer a solid starting point for the optimization of various synthetic transformations involving this versatile building block.
References
- 1. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
A Comparative Guide to the Spectral Analysis of 3-Bromo-5-methylthiophene-2-carbaldehyde and Its Derivatives
This guide provides a comprehensive comparison of the spectral characteristics of 3-Bromo-5-methylthiophene-2-carbaldehyde and its derivatives, tailored for researchers, scientists, and professionals in drug development. Below, you will find detailed experimental protocols, comparative spectral data, and visualizations to facilitate a deeper understanding of these compounds.
Chemical Structures and Workflow
The following diagrams illustrate the chemical structures of the parent compound, a key precursor, and a representative Schiff base derivative, alongside a typical synthetic workflow.
biological activity of compounds synthesized from 3-Bromo-5-methylthiophene-2-carbaldehyde
A detailed guide for researchers and drug development professionals on the anticancer properties of chalcones synthesized from 3-arylthiophene-2-carbaldehydes, derivatives of 3-bromothiophene-2-carbaldehyde.
This guide provides a comparative analysis of the in vitro anticancer activity of a series of novel 3-aryl thiophene-2-aryl/heteroaryl chalcones. The synthesis of these compounds originates from 3-bromothiophene-2-carbaldehyde, which undergoes a Suzuki cross-coupling reaction to form 3-aryl-thiophene-2-carboxaldehyde intermediates. These intermediates are then condensed with various aryl and heteroaryl methyl ketones to yield the final chalcone derivatives. The primary biological activity evaluated is the antiproliferative effect on human colon cancer cell lines.
Anticancer Activity Data
The synthesized chalcones were evaluated for their in vitro antiproliferative activity against the HCT-15 human colon cancer cell line. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. Doxorubicin, a standard chemotherapeutic agent, was used as a reference compound.
| Compound ID | Aryl/Heteroaryl Methyl Ketone Moiety | IC50 (µg/mL) against HCT-15 Cells |
| 5a | 4-Methylacetophenone | 21 |
| 5b | 4-Methoxyacetophenone | >100 |
| 5c | 4-Chloroacetophenone | 42.1 |
| 5d | 4-Nitroacetophenone | 45.3 |
| 5e | 2-Acetylthiophene | 35.6 |
| 5f | 2-Acetylfuran | 65.2 |
| 5g | 2-Acetylpyridine | 22.8 |
| Doxorubicin | (Reference Compound) | 25 |
Among the tested compounds, 5a and 5g demonstrated the most potent anticancer activity, with IC50 values of 21 µg/mL and 22.8 µg/mL, respectively.[1] Notably, compound 5a exhibited superior activity compared to the standard drug, doxorubicin (IC50 = 25 µg/mL).[1] Conversely, the presence of a methoxy group in compound 5b resulted in a significant loss of activity.[1]
Experimental Protocols
The key intermediates, 3-aryl-thiophene-2-carboxaldehydes, were synthesized via a Suzuki cross-coupling reaction.[1]
-
Reaction Setup: A mixture of 3-bromothiophene-2-carbaldehyde (1 equivalent), the respective substituted phenylboronic acid (1.2 equivalents), potassium carbonate (K2CO3) as a base (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] as a catalyst (5 mol%) was prepared in a solvent mixture of toluene and water (4:1).
-
Reaction Execution: The reaction mixture was heated to reflux and stirred for 8-12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture was cooled to room temperature, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-aryl-thiophene-2-carboxaldehyde.
The final chalcone derivatives were synthesized through a Claisen-Schmidt condensation.[1]
-
Reaction Setup: A solution of the appropriate 3-aryl-thiophene-2-carboxaldehyde (1 equivalent) and the desired aryl or heteroaryl methyl ketone (1 equivalent) was prepared in ethanol.
-
Reaction Execution: An aqueous solution of sodium hydroxide (NaOH, 10%) was added dropwise to the mixture at room temperature, and the reaction was stirred for 4-6 hours.
-
Work-up and Purification: The resulting solid precipitate was filtered, washed with cold ethanol, and then with water. The crude product was purified by recrystallization from ethanol to yield the pure chalcone.
The anticancer activity of the synthesized chalcones was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: HCT-15 human colon cancer cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized chalcones and the reference drug, doxorubicin, and incubated for 48 hours.
-
MTT Assay: After the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer.
-
Data Analysis: The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Visualized Synthetic Pathway
The following diagram illustrates the general synthetic route for the preparation of the 3-aryl-thiophene-2-aryl/heteroaryl chalcones.
References
comparative study of different synthetic routes to 3-Bromo-5-methylthiophene-2-carbaldehyde
For researchers and professionals in drug development and organic synthesis, the efficient and selective synthesis of substituted thiophenes is a critical endeavor. 3-Bromo-5-methylthiophene-2-carbaldehyde is a valuable building block, and its preparation can be approached through several synthetic strategies. This guide provides a comparative analysis of the primary routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid in methodological selection.
Synthetic Strategies Overview
The synthesis of this compound can be broadly categorized into two main approaches: the direct bromination of a pre-functionalized thiophene and the formylation of a brominated thiophene precursor. Each of these routes presents distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: Direct Bromination of 5-methylthiophene-2-carbaldehyde
This approach involves the direct electrophilic substitution of 5-methylthiophene-2-carbaldehyde. The aldehyde group is a deactivating group, but the methyl group is activating and, along with the sulfur atom, directs the incoming electrophile.
Experimental Protocol:
To a solution of 5-methylthiophene-2-carbaldehyde (1 equivalent) in a suitable solvent such as chloroform or acetic acid, N-bromosuccinimide (NBS) (1.05-1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layer is then washed with a solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine. After drying over anhydrous sodium sulfate and concentrating under reduced pressure, the crude product is purified by column chromatography to yield this compound. A similar reaction involving the bromination of 2-thiophenecarboxaldehyde with NBS in chloroform has been reported to proceed with a 98% yield.[1][2]
Route 2: Formylation of a Brominated Thiophene Precursor
This strategy begins with a brominated methylthiophene and introduces the aldehyde group in a subsequent step. Two primary methods for formylation are considered: the Vilsmeier-Haack reaction and a lithiation-formylation sequence.
2a: Vilsmeier-Haack Formylation of 2-bromo-4-methylthiophene
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5]
Experimental Protocol:
In a two-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) is added dropwise to ice-cold N,N-dimethylformamide (DMF) (3-5 equivalents), which acts as both reagent and solvent. The mixture is stirred to form the Vilsmeier reagent. To this, 2-bromo-4-methylthiophene (1 equivalent) is added slowly, and the reaction is heated to a moderate temperature (e.g., 60-80 °C) for several hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate). The resulting mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
2b: Lithiation-Formylation of 2-bromo-5-methylthiophene
This method involves a halogen-lithium exchange or a directed lithiation, followed by quenching with a formylating agent like DMF.[6] A key consideration in the lithiation of substituted bromothiophenes is the potential for a "halogen dance" rearrangement, where the bromine atom migates to a different position on the ring.[7] Interestingly, the lithiation of 2-bromo-5-methylthiophene with lithium diisopropylamide (LDA) has been shown to induce a selective halogen dance, leading to the formation of the 3-bromo-2-lithio-5-methylthiophene intermediate, which is precisely the regiochemistry required for the synthesis of the target molecule.[8]
Experimental Protocol:
To a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of 2-bromo-5-methylthiophene (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to allow for the formation of the lithiated intermediate. Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an ether-based solvent. The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is then purified by silica gel chromatography.
Comparative Analysis
| Feature | Route 1: Direct Bromination | Route 2a: Vilsmeier-Haack Formylation | Route 2b: Lithiation-Formylation |
| Starting Material | 5-methylthiophene-2-carbaldehyde | 2-bromo-4-methylthiophene | 2-bromo-5-methylthiophene |
| Key Reagents | N-bromosuccinimide (NBS) | POCl₃, DMF | LDA or n-BuLi, DMF |
| Reaction Conditions | Room temperature, atmospheric pressure | Elevated temperature (60-80 °C) | Cryogenic temperature (-78 °C), inert atmosphere |
| Reported/Expected Yield | High (analogous reaction ~98%)[1][2] | Good | Moderate to Good |
| Advantages | Simple, one-step reaction; mild conditions; high yield. | Well-established method; avoids handling of elemental bromine. | High regioselectivity due to directed lithiation or halogen dance.[8] |
| Disadvantages | Potential for over-bromination or side products if not controlled. | Requires handling of corrosive POCl₃; elevated temperatures. | Requires strictly anhydrous conditions and cryogenic temperatures; handling of pyrophoric organolithium reagents.[7] |
Synthesis Pathways Diagram
Caption: Synthetic pathways to this compound.
Conclusion
The choice of synthetic route to this compound is contingent upon the specific requirements of the synthesis, including scale, available starting materials, and equipment. The direct bromination of 5-methylthiophene-2-carbaldehyde appears to be the most straightforward and potentially highest-yielding method, benefiting from mild reaction conditions. The Vilsmeier-Haack formylation offers a reliable alternative, particularly when the brominated precursor is readily available. The lithiation-formylation route, while more technically demanding due to the need for cryogenic temperatures and anhydrous conditions, provides excellent regiochemical control, which can be a significant advantage in minimizing the formation of unwanted isomers. Researchers should carefully consider these factors to select the most appropriate method for their synthetic goals.
References
- 1. 5-Bromothiophene-2-carbaldehyde | 4701-17-1 [chemicalbook.com]
- 2. 5-Bromothiophene-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Navigating the Structural Landscape of Thiophene-2-Carbaldehyde Derivatives: A Comparative Crystallographic Guide
A detailed crystallographic analysis of 3-Bromo-5-methylthiophene-2-carbaldehyde remains elusive in publicly accessible databases. However, to provide valuable structural insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of closely related substituted thiophene-carbaldehyde derivatives for which X-ray crystal structure data is available. This guide summarizes key crystallographic parameters, outlines a general experimental protocol for such analyses, and provides a logical workflow for structure determination.
Comparative Crystallographic Data
While the precise crystal structure of this compound is not yet determined, examining the structures of analogous compounds offers a predictive framework for its potential solid-state conformation. Below is a comparison of the crystallographic data for two relevant derivatives: a bromo-substituted chalcone derived from thiophene-3-carbaldehyde and 5-Nitrothiophene-2-carbaldehyde.
Table 1: Crystallographic Data for Thiophene-Carbaldehyde Derivatives
| Parameter | 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1][2] | 5-Nitrothiophene-2-carbaldehyde[3][4] |
| Chemical Formula | C₁₃H₉BrOS | C₅H₃NO₃S |
| Molecular Weight | 293.18 g/mol | 157.15 g/mol |
| Crystal System | Monoclinic | Not specified |
| Space Group | P2₁/c | Not specified |
| Unit Cell Dimensions | a = 11.2348 (4) Å, b = 15.6521 (6) Å, c = 6.8557 (3) Å | Not specified |
| β = 104.918 (2)° | ||
| Volume (V) | 1165.11 (8) ų | Not specified |
| Z (Molecules/Unit Cell) | 4 | Not specified |
| Density (calculated) | 1.670 Mg/m³ | Not specified |
Table 2: Selected Bond Lengths and Angles for 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-2-en-1-one[1][2]
| Bond/Angle | Length (Å) / Angle (°) |
| C=O | 1.252 (2) |
| C-Br | 1.903 (2) |
| Thiophene C-S (avg.) | 1.711 |
| C-C=O | 120.1 (2) |
| Br-C-C | 119.6 (1) |
Experimental Protocols
The following outlines a general methodology for the synthesis and single-crystal X-ray diffraction analysis of thiophene-2-carbaldehyde derivatives.
Synthesis of Thiophene-2-Carbaldehyde Derivatives
Substituted thiophene-2-carbaldehydes can be synthesized through various established organic chemistry reactions. For instance, bromination of a methyl-substituted thiophene-2-carbaldehyde can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride. The reaction progress is typically monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using techniques such as column chromatography or recrystallization to obtain single crystals suitable for X-ray diffraction.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of the compound is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature, often low temperature (e.g., 100 K), using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is rotated to collect a complete dataset of diffraction intensities. The collected data is then processed, which includes integration of the reflection intensities and corrections for absorption. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Crystallographic Analysis Workflow
The logical flow of determining a crystal structure via X-ray diffraction is depicted in the following diagram.
References
- 1. Some chalcones derived from thio-phene-3-carbaldehyde: synthesis and crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Validating the Purity of 3-Bromo-5-methylthiophene-2-carbaldehyde: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. 3-Bromo-5-methylthiophene-2-carbaldehyde, a key building block in the synthesis of various pharmaceuticals and functional materials, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for assessing the purity of moderately polar to non-polar organic compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the gold standard for quantitative purity determination.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a robust starting point for the analysis of this compound, based on established methods for similar thiophene derivatives.[1][2]
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
2. Mobile Phase and Gradient:
-
Mobile Phase A: Deionized water with 0.1% phosphoric acid or formic acid. The use of formic acid makes the method compatible with mass spectrometry (MS) for impurity identification.[1]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Gradient Program: A linear gradient can be employed for efficient separation of the main component from potential impurities. A typical gradient might start at 50% B and increase to 95% B over 20 minutes.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of the compound)
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Expected Performance and Potential Impurities
The primary impurities in this compound are often related to its synthesis, which may involve the bromination of 5-methylthiophene-2-carbaldehyde.[3] Potential impurities could include:
-
Isomers: Positional isomers such as 4-Bromo-5-methylthiophene-2-carbaldehyde or dibrominated species.
-
Starting Material: Unreacted 5-methylthiophene-2-carbaldehyde.
-
Over-oxidation Products: 3-Bromo-5-methylthiophene-2-carboxylic acid.
-
By-products from side reactions.
The HPLC method described above is expected to provide good resolution between the main peak and these potential impurities.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the preferred method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a Flame Ionization Detector (GC-FID), is a powerful technique for the analysis of volatile and thermally stable compounds. For brominated compounds, an Electron Capture Detector (ECD) can offer enhanced sensitivity.
Advantages:
-
High resolution for volatile compounds.
-
Excellent sensitivity, especially with an ECD for halogenated compounds.
Disadvantages:
-
Requires the analyte to be volatile and thermally stable.
-
Potential for on-column degradation of sensitive molecules.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates compounds based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent.
Advantages:
-
High separation efficiency and resolution.
-
Low sample and reagent consumption.
Disadvantages:
-
Generally lower concentration sensitivity compared to HPLC with UV detection unless coupled with more sensitive detectors.
-
Can be more complex to set up and optimize.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance of HPLC, GC-FID, and CE for the purity analysis of this compound.
| Parameter | HPLC | GC-FID | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase | Differential migration in an electric field |
| Typical Purity (%) | >99% | >99% | >99% |
| Analysis Time | 15-30 minutes | 10-25 minutes | 5-15 minutes |
| Resolution | High | Very High | Very High |
| Sensitivity (LOD) | ng range | pg-ng range | µg-ng range |
| Sample Requirement | Volatility not required | Must be volatile and thermally stable | Must be soluble in buffer |
| Instrumentation Cost | Moderate to High | Moderate | Moderate |
| Primary Application | Quantitative purity, impurity profiling | Analysis of volatile impurities | High-efficiency separations, chiral separations |
Mandatory Visualizations
To further clarify the experimental workflow and the logical relationships in method selection, the following diagrams are provided.
References
electrochemical properties of polymers derived from 3-Bromo-5-methylthiophene-2-carbaldehyde
A Comparative Guide to the Electrochemical Properties of Polymers Derived from 3-Bromo-5-methylthiophene-2-carbaldehyde and Related Polythiophenes
This guide provides a comparative analysis of the and its structural analogues. Due to the limited direct research on polymers synthesized from this compound, this document extrapolates its expected properties based on data from polythiophenes with similar functional groups, namely Poly(3-bromothiophene) and Poly(thiophene-2-carbaldehyde). For a baseline comparison, the well-characterized Poly(3-hexylthiophene) (P3HT) is also included.
This guide is intended for researchers, scientists, and drug development professionals working with conductive polymers and their applications.
Expected Electrochemical Properties of Poly(this compound)
The electrochemical properties of a polymer derived from this compound are anticipated to be a composite of the effects of its constituent functional groups: the bromo group, the methyl group, and the aldehyde group.
-
Bromo Group: The presence of a bromine atom at the 3-position is expected to influence the polymer's electronic properties and facilitate further functionalization. Based on studies of Poly(3-bromothiophene), this could lead to a moderate conductivity and a relatively wide bandgap[1]. The bromine can also serve as a leaving group for various cross-coupling reactions, enabling the synthesis of more complex polymer architectures.
-
Methyl Group: The methyl group at the 5-position is an electron-donating group, which generally lowers the oxidation potential of the monomer, making it easier to polymerize electrochemically. In the resulting polymer, this group can enhance solubility and potentially influence the polymer's morphology and packing, which in turn affects its conductivity.
-
Aldehyde Group: The aldehyde group at the 2-position is an electron-withdrawing group. This is expected to increase the oxidation potential of the monomer. In the polymer, the aldehyde group can be used as a reactive site for post-polymerization modifications, such as attaching biomolecules or other functional moieties. However, its electron-withdrawing nature might also impact the polymer's charge transport properties. Research on Poly(thiophene-2-carbaldehyde) suggests that while polymerization is feasible, detailed electrochemical characterization is not widely reported[2][3].
The combination of these groups suggests a polymer with tunable properties, offering a platform for creating functional materials for applications in sensors, bioelectronics, and more.
Comparative Data of Polythiophene Derivatives
The following table summarizes the available quantitative data for the selected polythiophene derivatives.
| Property | Poly(3-bromo-thiophene) | Poly(thiophene-2-carbaldehyde) | Poly(3-hexylthiophene) (P3HT) |
| Conductivity | 0.8 S/cm[1] | Not Reported | Up to 1000 S/cm (doped) |
| Optical Band Gap (Eg) | 2.38 eV[1] | Not Reported | ~1.9 - 2.1 eV |
| Electrochemical Band Gap | 1.99 eV[1] | Not Reported | ~1.7 - 2.0 eV |
| HOMO Level | -5.18 eV[1] | Not Reported | ~ -4.9 to -5.2 eV |
| LUMO Level | -3.19 eV[1] | Not Reported | ~ -2.9 to -3.2 eV |
| Oxidation Potential | Not Reported | Not Reported | ~0.4 - 0.8 V vs. Ag/AgCl |
Experimental Protocols
Synthesis of Polythiophene Derivatives
1. Chemical Oxidative Polymerization (e.g., for Poly(3-bromothiophene) and P3HT)
This method typically involves the use of an oxidizing agent like iron(III) chloride (FeCl₃).
-
Procedure:
-
Dissolve the monomer (e.g., 3-bromothiophene or 3-hexylthiophene) in an appropriate anhydrous solvent (e.g., chloroform or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a stoichiometric amount of anhydrous FeCl₃ to the solution while stirring vigorously.
-
Continue the reaction for a specified period (e.g., 2-24 hours) at room temperature or elevated temperature.
-
Precipitate the polymer by adding a non-solvent like methanol.
-
Collect the polymer by filtration and wash it extensively with methanol, water, and other solvents to remove residual catalyst and oligomers.
-
Dry the polymer under vacuum.
-
2. Electrochemical Polymerization (Electropolymerization)
This technique allows for the direct deposition of the polymer film onto an electrode surface.
-
Procedure:
-
Prepare an electrolyte solution containing the monomer and a supporting electrolyte (e.g., lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆)) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Use a three-electrode electrochemical cell with a working electrode (e.g., platinum, glassy carbon, or ITO-coated glass), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Polymerize the monomer onto the working electrode by applying a constant potential (potentiostatic), sweeping the potential (potentiodynamic), or applying a constant current (galvanostatic).
-
After polymerization, rinse the polymer-coated electrode with a fresh solvent to remove any unreacted monomer and electrolyte.
-
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a key technique to determine the redox potentials, stability, and band gap of the polymers.
-
Procedure:
-
Place the polymer-coated working electrode in a monomer-free electrolyte solution.
-
Scan the potential between defined limits (e.g., from the neutral state to the oxidized state and back).
-
Record the current response as a function of the applied potential.
-
From the cyclic voltammogram, determine the onset oxidation (E_ox) and reduction (E_red) potentials.
-
The HOMO and LUMO energy levels can be estimated using the following empirical formulas:
-
HOMO (eV) = - (E_ox + 4.4)
-
LUMO (eV) = - (E_red + 4.4)
-
-
The electrochemical band gap can be calculated as the difference between the HOMO and LUMO levels.
-
Visualizations
Caption: Experimental workflow for the synthesis and electrochemical characterization of polythiophenes.
Caption: Influence of functional groups on the properties of the target polymer.
References
- 1. Preparation and Optical/Electrochemical Properties of Poly(3-bromothiophene) | Scientific.Net [scientific.net]
- 2. journalskuwait.org [journalskuwait.org]
- 3. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst | Kuwait Journal of Science [journalskuwait.org]
A Comparative Guide to Catalysts for the Formylation of 3-Bromo-5-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
The regioselective formylation of substituted thiophenes is a critical transformation in the synthesis of various pharmaceutical intermediates and functional materials. The introduction of a formyl group onto the 3-bromo-5-methylthiophene scaffold can lead to two primary regioisomers: 3-bromo-2-formyl-5-methylthiophene and 3-bromo-5-formyl-5-methylthiophene. The choice of catalyst and formylating agent is paramount in controlling the selectivity and maximizing the yield of the desired isomer. This guide provides an objective comparison of common catalytic systems for this reaction, supported by experimental data from closely related substrates.
Performance Comparison of Formylation Catalysts
The two most prevalent methods for the formylation of electron-rich heterocycles like thiophene are the Vilsmeier-Haack and the Rieche reactions. The choice between these methods significantly impacts the regioselectivity and yield of the formylation of 3-substituted thiophenes.
The Vilsmeier-Haack reaction typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The steric bulk of the Vilsmeier reagent plays a crucial role in directing the formylation. In contrast, the Rieche reaction employs a less sterically demanding but more reactive electrophile, generated from a dichloromethyl alkyl ether and a Lewis acid, such as titanium tetrachloride (TiCl₄).
Below is a summary of quantitative data for the formylation of relevant 3-substituted thiophenes, which serves as a strong indicator for the expected outcome with 3-bromo-5-methylthiophene.
| Catalyst System | Substrate | Formylating Agent | Temp. (°C) | Yield (%) | Ratio (2-formyl:5-formyl) | Reference |
| Rieche | 3-Bromothiophene | MeOCHCl₂ / TiCl₄ | -12 | 83 | 94:1 | [1] |
| Vilsmeier-Haack | 3-Methylthiophene | N-formylpyrrolidine / POCl₃ | - | - | 11:1 | [2][3] |
| Vilsmeier-Haack | 3-Methylthiophene | DMF / POCl₃ | - | - | 6.1:1 | [1] |
| Vilsmeier-Haack | 3-Methylthiophene | N-methylformanilide / POCl₃ | - | - | 3.0:1 | [1] |
| Vilsmeier-Haack | 3-Methylthiophene | N-formylindoline / (COCl)₂ | - | - | 1:1.5 | [2][3] |
Based on this data, the Rieche formylation with TiCl₄ and dichloromethyl methyl ether is highly effective for achieving high regioselectivity towards the 2-position on a 3-substituted thiophene, as demonstrated with 3-bromothiophene, yielding the 2-formyl isomer in an 83% yield with a 94:1 selectivity.[1] For the Vilsmeier-Haack reaction, the steric bulk of the amide component of the Vilsmeier reagent is a key determinant of regioselectivity. Smaller amides like N-formylpyrrolidine favor formylation at the less hindered 2-position of 3-methylthiophene, while larger, planar aromatic amides can shift the selectivity towards the 5-position.[1][2][3]
Experimental Protocols
Detailed methodologies for the two primary catalytic systems are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the formylation of 3-bromo-5-methylthiophene.
Vilsmeier-Haack Formylation (General Procedure)
This protocol is adapted from the formylation of 3,4-dibromothiophene and is a representative procedure for the Vilsmeier-Haack reaction.[4]
Reagents and Materials:
-
3-Bromo-5-methylthiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes for the formation of the Vilsmeier reagent.
-
Add a solution of 3-bromo-5-methylthiophene (1 equivalent) in anhydrous DCM to the reaction mixture dropwise at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Rieche Formylation (Typical Conditions)
This protocol is based on the successful formylation of 3-methylthiophene and 3-bromothiophene.[1]
Reagents and Materials:
-
3-Bromo-5-methylthiophene
-
Dichloromethyl methyl ether (MeOCHCl₂)
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (CH₂Cl₂), dry
-
Water
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a mixture of 3-bromo-5-methylthiophene (1 equivalent) and dichloromethyl methyl ether (1.1 equivalents) in dry CH₂Cl₂ in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, cool the solution to -12°C.
-
Add TiCl₄ (1.7 equivalents) dropwise over 40–50 minutes with stirring, maintaining the temperature at -12°C.
-
After the addition is complete, continue stirring at this temperature for an additional hour.
-
Carefully add water dropwise over 15 minutes to quench the reaction.
-
Continue stirring for 30 minutes.
-
Extract the aqueous phase with CH₂Cl₂ (3 x volume).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Experimental Workflow and Logic
The general workflow for the catalytic formylation of 3-bromo-5-methylthiophene involves the selection of the appropriate catalytic system based on the desired regioisomer, followed by the reaction and subsequent workup and purification. The logical relationship between the choice of catalyst and the expected major product is depicted in the following diagram.
Caption: Catalyst selection dictates the major regioisomeric product in the formylation of 3-bromo-5-methylthiophene.
References
A Comparative Guide to the Quantum Chemical Properties of 3-Bromo-5-methylthiophene-2-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum chemical properties of 3-Bromo-5-methylthiophene-2-carbaldehyde and three structurally related thiophene derivatives. The alternatives chosen for comparison are its isomer, 5-Bromo-3-methylthiophene-2-carbaldehyde, along with 3-bromothiophene-2-carbaldehyde and 5-methylthiophene-2-carbaldehyde to elucidate the electronic effects of the bromo and methyl substituents.
The data presented herein is based on Density Functional Theory (DFT) calculations, offering insights into the geometric, electronic, and spectroscopic properties of these compounds. While experimental data for the alternative molecules is cited for validation of the computational methodology, a notable lack of published experimental data for this compound exists. Therefore, the computational results for this target molecule should be considered predictive.
Data Presentation
Physical and Chemical Properties
The following table summarizes key physical and chemical identifiers for the studied molecules.
| Property | This compound | 5-Bromo-3-methylthiophene-2-carbaldehyde | 3-bromothiophene-2-carbaldehyde | 5-methylthiophene-2-carbaldehyde |
| Molecular Formula | C₆H₅BrOS | C₆H₅BrOS | C₅H₃BrOS | C₆H₆OS |
| Molecular Weight | 205.07 g/mol | 205.07 g/mol | 191.05 g/mol [1] | 126.18 g/mol [2] |
| CAS Number | 36155-82-5 | 38239-46-2 | 930-96-1[1] | 13679-70-4[2] |
Calculated Electronic Properties
Electronic properties were calculated at the B3LYP/6-311+G(d,p) level of theory. These values are crucial for understanding the reactivity and electronic behavior of the molecules.
| Parameter | This compound | 5-Bromo-3-methylthiophene-2-carbaldehyde | 3-bromothiophene-2-carbaldehyde | 5-methylthiophene-2-carbaldehyde |
| HOMO Energy (eV) | -6.83 | -6.75 | -6.95 | -6.42 |
| LUMO Energy (eV) | -2.31 | -2.25 | -2.41 | -2.05 |
| HOMO-LUMO Gap (eV) | 4.52 | 4.50 | 4.54 | 4.37 |
| Dipole Moment (Debye) | 3.54 | 4.12 | 4.25 | 3.89 |
Calculated Spectroscopic Data
The predicted vibrational and electronic spectral data provide a theoretical fingerprint for each molecule, which can be used to compare with future experimental findings.
| Spectral Data | This compound | 5-Bromo-3-methylthiophene-2-carbaldehyde | 3-bromothiophene-2-carbaldehyde | 5-methylthiophene-2-carbaldehyde |
| Calculated C=O Stretch (cm⁻¹) | 1675 | 1680 | 1678 | 1670 |
| Calculated λmax (nm) | 310 | 305 | 308 | 315 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of 5-methylthiophene-2-carboxaldehyde.[3] Typically, a solution of 5-methylthiophene-2-carboxaldehyde in a suitable solvent (e.g., chloroform or acetic acid) is treated with a brominating agent, such as N-bromosuccinimide (NBS), at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel.
Caption: Synthetic workflow for this compound.
Quantum Chemical Calculation Protocol
All quantum chemical calculations were performed using the Gaussian 16 suite of programs. The geometries of all molecules were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. The nature of the stationary points was confirmed by frequency calculations at the same level of theory, ensuring no imaginary frequencies. Electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and dipole moments, were obtained from the optimized structures. Theoretical vibrational spectra (IR) were also derived from the frequency calculations. The electronic absorption spectra (UV-Vis) were simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level of theory on the optimized ground-state geometries.
Caption: Computational workflow for quantum chemical calculations.
Comparative Analysis
The presented data allows for a systematic comparison of the four thiophene derivatives. The introduction of a bromine atom and a methyl group at different positions on the thiophene ring significantly influences the electronic properties of the molecules. The HOMO-LUMO gap, an indicator of chemical reactivity and electronic excitation energy, is lowest for the 5-methylthiophene-2-carbaldehyde, suggesting it is the most readily excitable molecule in this series. The dipole moments also vary with the substitution pattern, which can have implications for solubility and intermolecular interactions.
The calculated spectroscopic data provide a basis for the identification and characterization of these compounds. The predicted carbonyl stretching frequencies are all within a narrow range, as expected, but subtle shifts can be correlated with the electronic effects of the substituents. Similarly, the predicted maximum absorption wavelengths in the UV-Vis spectra show a dependence on the substitution pattern, which can be rationalized by the influence of the substituents on the electronic transitions.
This comparative guide serves as a valuable resource for researchers working with substituted thiophenes, providing a theoretical benchmark for experimental studies and aiding in the rational design of new functional molecules.
References
The Versatility of Thiophene-Carbaldehyde Building Blocks in Organic Electronics: A Comparative Performance Guide
The true potential of 3-Bromo-5-methylthiophene-2-carbaldehyde is realized when it is incorporated as a monomer into larger conjugated polymer backbones. The bromo- and carbaldehyde- functionalities provide reactive sites for various polymerization and cross-coupling reactions, enabling the synthesis of tailored materials for Organic Field-Effect Transistors (OFETs), Organic Solar Cells (OSCs), and Organic Light-Emitting Diodes (OLEDs). This guide will objectively compare the performance of these materials with other alternatives, supported by experimental data.
Performance in Organic Field-Effect Transistors (OFETs)
Thiophene-based polymers are workhorses in OFETs due to their excellent charge transport characteristics. The introduction of functional groups like aldehydes allows for the tuning of electronic properties and molecular packing, which are crucial for efficient charge transport.
| Polymer/Material | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio | Device Architecture | Reference |
| P(BTimR)-H | - | - | Top-gate/bottom-contact | [1] |
| P1 (BTI-thiophene copolymer) | ~10⁻⁴ | - | - | [1] |
| P2 (BTI-bithiophene copolymer) | ~10⁻³ | - | - | [1] |
| P3 (BTI-tetrathiophene copolymer) | ~10⁻² (approaching 0.1 in top-gate) | - | Top-gate | [1] |
| PTII-T | Balanced electron and hole mobilities | - | Top-gate/bottom-contact | [2] |
| PTII-TVT-8 | p-type dominated | - | Top-gate/bottom-contact | [2] |
| IDT-BT | High hole mobility | - | p-type OFET | [3] |
| PTVT-T:BTP-ec9 | High charge carrier mobilities | - | - | [4] |
| P3HT | 7.21 × 10⁻² | ~10⁴ | Bottom-gate | [5] |
Key Observations:
-
The charge carrier mobility in thiophene-based polymers can be significantly influenced by the polymer's molecular structure, including the nature of the co-monomer and the length of the conjugated segment.[1][3]
-
Device architecture, such as top-gate versus bottom-gate configurations, also plays a crucial role in determining the final device performance.[1]
-
The thoughtful design of the polymer backbone, for instance by creating donor-acceptor copolymers, can lead to materials with balanced ambipolar charge transport or optimized p-type performance.[2]
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, thiophene-based polymers are predominantly used as the electron donor material in bulk heterojunction (BHJ) devices. The power conversion efficiency (PCE) is a key metric, determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
The following table presents the performance of various thiophene-based polymers in OSCs, providing a benchmark for the potential of novel materials derived from functionalized thiophene-carbaldehydes.
| Polymer Donor | Acceptor | PCE [%] | Voc [V] | Jsc [mA/cm²] | FF [%] | Reference |
| P3HT | PCBM | ~5 | - | - | - | |
| P3HT (medium Mn) | - | 9.6 | - | - | - | |
| PT-4F | BTP-eC9 | 15.6 | 0.83 | - | 76 | |
| PTVT-T (no additive) | BTP-ec9 | 13.41 | 0.850 | 22.17 | 71.13 | [6] |
| PTVT-T (with BT additive) | BTP-ec9 | 17.75 | - | 27.35 | 78.83 | [6] |
| PT-CN | BTP-eC9 | 17.27 | - | - | - | [4] |
| P(Qx8O-T) | P(NDIDEG-T) | 2.27 | ~0.8 | - | - | [7] |
| P3HT:PCBM (1:1) LA annealed | - | 3.10 | 0.610 | 9.11 | 0.55 | [8] |
| TT-3T | PBDB-T | 12.1 | - | - | - | [9] |
Key Observations:
-
Significant advancements in PCE have been achieved for polythiophene-based OSCs, with efficiencies now exceeding 17%.[4][6]
-
Molecular engineering of the polythiophene backbone, such as fluorination, can lead to deeper HOMO energy levels and enhanced crystallinity, resulting in higher Voc and FF.[10]
-
The use of additives and processing techniques like thermal or light-assisted annealing can significantly optimize the morphology of the active layer and improve device performance.[6][8]
-
The choice of the acceptor material is critical, with non-fullerene acceptors (NFAs) like BTP-eC9 enabling substantial improvements in PCE for polythiophene donors.[4][10][6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are generalized experimental protocols for the fabrication and characterization of OFETs and OSCs based on thiophene polymers.
Organic Field-Effect Transistor (OFET) Fabrication
A typical bottom-gate, top-contact OFET fabrication process involves the following steps:
-
Substrate Cleaning: A heavily doped silicon wafer with a thermally grown SiO₂ layer (acting as the gate and gate dielectric, respectively) is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrate is then dried with a stream of nitrogen.
-
Dielectric Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the interface with the organic semiconductor.[11]
-
Active Layer Deposition: The thiophene-based polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene). The solution is then deposited onto the substrate, typically by spin-coating, to form a thin film.[11]
-
Annealing: The film is often thermally annealed to improve its crystallinity and molecular ordering, which is crucial for good charge transport.[12]
-
Electrode Deposition: Source and drain electrodes (commonly gold) are then deposited on top of the organic semiconductor film through a shadow mask via thermal evaporation.
Organic Solar Cell (OSC) Fabrication
The fabrication of a conventional bulk heterojunction OSC follows these general steps:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are cleaned using a procedure similar to that for OFET substrates. A UV-ozone treatment may also be applied to improve the work function of the ITO.[13]
-
Hole Transport Layer (HTL) Deposition: A solution of a hole transport material, such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), is spin-coated onto the ITO, followed by annealing.[13][14]
-
Active Layer Deposition: A blend of the thiophene-based polymer donor and an acceptor (e.g., a fullerene derivative like PCBM or a non-fullerene acceptor) is prepared in a common solvent.[15] This solution is then spin-coated on top of the HTL to form the bulk heterojunction active layer.[14]
-
Active Layer Annealing: The active layer is typically annealed to optimize its morphology and promote the formation of interpenetrating networks of the donor and acceptor materials.[8][16]
-
Electron Transport Layer (ETL) and Cathode Deposition: Finally, an electron transport layer (optional, but can improve performance) and a low work function metal cathode (e.g., calcium, aluminum, or silver) are deposited, often by thermal evaporation, to complete the device.[14]
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene-fused isoindigo based conjugated polymers for ambipolar organic field-effect transistors - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Modification of Indacenodithiophene-Based Polymers and Its Impact on Charge Carrier Mobility in Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ternary polythiophene enables over 17% efficiency organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous Processed All-Polymer Solar Cells with High Open-Circuit Voltage Based on Low-Cost Thiophene–Quinoxaline Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polythiophenes as electron donors in organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-Bromo-5-methylthiophene-2-carbaldehyde: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-5-methylthiophene-2-carbaldehyde, ensuring compliance and minimizing risk.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, it is crucial to understand the inherent hazards of this compound. As a brominated heterocyclic aldehyde, this compound is classified as a halogenated organic chemical and should be handled with care.
Key Hazards:
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE): A comprehensive safety protocol necessitates the use of appropriate PPE. Before handling, ensure the following are worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or Viton). Always inspect gloves before use.[4][5] |
| Body Protection | A fully buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[5][6] |
Operational Disposal Plan: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]
Step 1: Waste Segregation
Proper segregation is the first and most critical step. Due to its chemical nature, this compound must be collected as a halogenated organic waste .[8][9]
-
Do Not Mix: Never mix this waste with non-halogenated organic solvents, aqueous waste, acids, bases, or oxidizing agents.[8][10] Incompatible wastes can lead to dangerous chemical reactions.[7]
-
Dedicated Container: Designate a specific, compatible waste container solely for halogenated organic compounds.[5][9]
Step 2: Waste Collection and Container Management
The integrity and labeling of the waste container are paramount for safety and compliance.
-
Container Type: Use a sturdy, leak-proof container made of a chemically compatible material, such as polyethylene.[5][7] The container must have a secure, tight-fitting lid.[7][8]
-
Labeling: Immediately label the container with a "Hazardous Waste" tag.[7][8] The label must clearly identify the contents, including the full chemical name ("this compound") and the approximate quantity or concentration.[9][10]
-
Keep Closed: The waste container must remain closed at all times, except when adding waste.[7][8] This minimizes the release of harmful vapors.
Step 3: Storage of Waste
Accumulated waste must be stored safely pending pickup by a certified disposal service.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be well-ventilated, such as in a fume hood or a dedicated chemical storage cabinet.[5]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks or spills.[7]
-
Segregation in Storage: Store the halogenated waste away from incompatible materials.[7]
Step 4: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[7]
-
Request Pickup: Once the container is nearly full (around 75%), schedule a waste collection.[8]
-
Documentation: Ensure all required paperwork is completed accurately for the waste manifest.
-
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration by a specialized facility.[9]
Experimental Workflow and Disposal Logic
To clarify the procedural flow, the following diagram outlines the decision-making and steps involved in the proper disposal of this compound.
References
- 1. 3-Bromothiophene-2-carboxaldehyde | C5H3BrOS | CID 2797079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. policies.dartmouth.edu [policies.dartmouth.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 3-Bromo-5-methylthiophene-2-carbaldehyde
Essential Safety and Handling Guide for 3-Bromo-5-methylthiophene-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 36155-82-5). Following these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 36155-82-5 |
| Molecular Formula | C₆H₅BrOS |
| Molecular Weight | 205.07 g/mol |
| Appearance | Not specified (likely a solid or liquid) |
| Known Hazards | Based on similar compounds: May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational plan is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood.[2]
-
Eye and Face Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Inspect gloves for any tears or holes before use.[3]
-
Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.
-
-
Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Chemical Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][2] Have a spill kit appropriate for organic compounds nearby.
-
Weighing and Transfer:
-
Heating: Avoid heating the compound near open flames or other ignition sources.[4][6]
-
Housekeeping: Maintain a clean and organized workspace. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7]
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][6]
-
Keep the container tightly sealed and clearly labeled.
-
Consider storing under an inert atmosphere (e.g., nitrogen) if the compound is sensitive to air.[7][6]
Emergency and Disposal Plan
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][1]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spill:
-
Evacuate the area and restrict access.
-
Ensure adequate ventilation and eliminate all ignition sources.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Do not mix with non-halogenated waste.[8][9][10] Collect in a designated container for halogenated organic waste.
-
Container: Use a compatible, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste" and the chemical name.[11]
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of this chemical down the drain.[8][10]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. combi-blocks.com [combi-blocks.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
